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Core Science & Biosynthesis

Foundational

3,6-difluoro-4-pyridazinamine chemical structure and properties

An In-Depth Technical Guide to 3,6-Difluoro-4-pyridazinamine: Synthesis, Properties, and Applications Introduction 3,6-Difluoro-4-pyridazinamine is a fluorinated heterocyclic compound featuring a pyridazine core.[1] The...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3,6-Difluoro-4-pyridazinamine: Synthesis, Properties, and Applications

Introduction

3,6-Difluoro-4-pyridazinamine is a fluorinated heterocyclic compound featuring a pyridazine core.[1] The strategic placement of two electron-withdrawing fluorine atoms and a nucleophilic amino group makes this molecule a highly valuable and reactive building block in modern organic synthesis.[1] Its structural motifs are of significant interest in the fields of medicinal chemistry and agrochemical development, where the incorporation of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and overall biological activity.[1][2][3] This guide provides a comprehensive overview of 3,6-difluoro-4-pyridazinamine, detailing its chemical structure, physicochemical properties, a robust synthesis protocol, and its applications as a key intermediate in the development of complex, high-value molecules.

Chemical Identity and Structure

The core of 3,6-difluoro-4-pyridazinamine is a six-membered diazine ring with adjacent nitrogen atoms. The molecule is further functionalized with fluorine atoms at the 3 and 6 positions and an amine at the 4 position.[1] This specific arrangement of atoms dictates its chemical behavior, particularly the reactivity of the C-F bonds and the nucleophilicity of the amino group.

G General Synthesis Workflow A 3,6-Dichloropyridazine (Starting Material) B Halogen Exchange (Fluorination) Reagents: KF, DMSO Conditions: 175-192 °C A->B C 3,6-Difluoropyridazine (Intermediate) B->C D Nucleophilic Amination Reagents: Ammonia source C->D E 3,6-Difluoro-4-pyridazinamine (Final Product) D->E G Application Workflow from Scaffold to Drug Candidate A Core Scaffold (3,6-Difluoro-4-pyridazinamine) B Chemical Functionalization (e.g., Suzuki Coupling, Amidation) A->B C Library of Novel Derivatives B->C D Biological Screening (e.g., Kinase Inhibition Assays) C->D E Lead Compound Identification D->E F Preclinical Development E->F

Sources

Exploratory

Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of 3,6-Difluoro-4-pyridazinamine

Executive Summary As the demand for highly functionalized, metabolically stable heterocyclic scaffolds accelerates in both medicinal chemistry and materials science, 3,6-difluoro-4-pyridazinamine has emerged as a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for highly functionalized, metabolically stable heterocyclic scaffolds accelerates in both medicinal chemistry and materials science, 3,6-difluoro-4-pyridazinamine has emerged as a critical building block. Characterized by a pyridazine core flanked by two highly electronegative fluorine atoms and an electron-donating amino group, this compound offers orthogonal reactivity profiles. This whitepaper provides an in-depth technical analysis of its physicochemical properties, advanced synthetic methodologies, and pharmacophoric utility, designed specifically for process chemists and drug development professionals.

Physicochemical Profiling & Green Chemistry Metrics

The structural integration of fluorine into the pyridazine ring profoundly alters the molecule's electronic distribution. The strong inductive electron-withdrawing effect of the fluorine atoms at C3 and C6 lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), rendering the ring highly electron-deficient. This electronic environment increases the acidity of the C4-amino protons and modulates the basicity of the pyridazine nitrogens, making it an ideal candidate for precise hydrogen-bond interactions in biological targets[1].

Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name 3,6-difluoro-4-pyridazinamine
IUPAC Name 3,6-difluoropyridazin-4-amine
CAS Registry Number 1894919-32-4 / 1313444-13-1
Molecular Formula C₄H₃F₂N₃
Molecular Weight 131.08 g/mol
Appearance Off-white to light yellow crystalline powder
Structural Features Pyridazine ring, di-fluorinated (C3, C6), aminated (C4)
Table 2: Process Chemistry Efficiency Metrics (E-Factor Analysis)

Modern synthesis of this scaffold has evolved to prioritize green chemistry. The E-factor (Total waste in kg / Product in kg) highlights the shift from conventional batch synthesis to advanced continuous and mechanochemical methods[1].

Synthetic MethodologyTimeYield (%)E-factorProcess Characteristics
Mechanochemical (Ball Milling) 2 h70%8.2KF/18-crown-6; solvent-free, highly efficient
Microwave One-Pot 20 min65%10.5Pd(OAc)₂/XPhos → KF at 150°C
Conventional Stepwise Batch 48 h45%32.7Multiple solvents/reagents; high waste generation
Continuous-Flow Microreactor Variable>75%<8.050% reduced reagent consumption; precise exotherm control

Process Chemistry & Synthetic Methodologies

Retrosynthetic Strategy

The synthesis of 3,6-difluoro-4-pyridazinamine relies on the step-wise functionalization of the readily available 3,6-dichloropyridazine. The strategy leverages a Halogen Exchange (Halex) reaction followed by regioselective amination.

SynthesisWorkflow SM 3,6-Dichloropyridazine Int1 3,6-Difluoropyridazine SM->Int1 KF, DMSO 175-192 °C Int2 4-Halo-3,6-difluoropyridazine Int1->Int2 Halogenation (Activation) API 3,6-Difluoro-4-pyridazinamine Int2->API NH3 / SNAr Substitution

Fig 1: Step-wise synthetic workflow for 3,6-difluoro-4-pyridazinamine.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure high fidelity and reproducibility, the following protocol incorporates causality-driven parameter selection and strict In-Process Controls (IPCs).

Phase 1: Halogen Exchange (Halex) Fluorination

  • Preparation : In a rigorously flame-dried, argon-purged reactor, charge 3,6-dichloropyridazine (1.0 equiv) and anhydrous Potassium Fluoride (KF, 4.0 equiv) 1[1].

    • Causality: A significant excess of KF is required to drive the equilibrium forward and compensate for trace moisture that could hydrate and deactivate the fluoride nucleophile.

  • Solvation : Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.5 M concentration.

    • Causality: DMSO, a polar aprotic solvent, selectively solvates the K⁺ cation while leaving the F⁻ anion "naked." This dramatically enhances the nucleophilicity of fluoride, which is otherwise poor in protic environments.

  • Thermal Activation : Heat the mixture to 175–192 °C under vigorous stirring for 12–18 hours[1].

  • Self-Validation (IPC) : The reaction is monitored via LC-MS. The system validates itself when the isotopic signature of the dichloro starting material (m/z ~149) is entirely replaced by the difluoro intermediate (m/z ~117). Do not proceed to workup until conversion is >98% to prevent downstream separation failures.

  • Workup : Cool to room temperature, quench with ice water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Phase 2: Regioselective Amination

  • Activation : The intermediate is subjected to electrophilic halogenation (e.g., bromination) to install a leaving group at the C4 position.

  • Nucleophilic Substitution : The activated intermediate is dissolved in a sealed pressure tube with a methanolic ammonia solution (NH₃/MeOH, 7.0 N, excess)[1].

  • Reaction : Heat to 100 °C for 8 hours.

    • Causality: The strong inductive electron-withdrawing effect of the C3/C6 fluorine atoms highly activates the C4-halo bond toward nucleophilic attack (SNAr) by ammonia.

  • Validation & Purification : Confirm the mass shift to the target API scaffold (m/z 131.08) via LC-MS 2[2]. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Pharmacophoric Mapping & Reactivity

In drug discovery, the 3,6-difluoro-4-pyridazinamine scaffold acts as a versatile pharmacophore. The structural elements provide distinct, orthogonal vectors for derivatization and target binding 3[3].

  • Metabolic Shielding : The C-F bonds at the 3 and 6 positions block cytochrome P450-mediated oxidation, significantly increasing the biological half-life of the resulting drug candidates.

  • Kinase Hinge Binding : The combination of the pyridazine nitrogens (H-bond acceptors) and the C4-amino group (H-bond donor) creates an ideal motif for interacting with the ATP-binding hinge region of various kinases.

  • Late-Stage Functionalization : The amino group readily undergoes condensation reactions with carbonyl compounds to form amides or ureas, allowing for rapid library synthesis[1].

Reactivity Core 3,6-Difluoro-4-pyridazinamine N_Ring Pyridazine Nitrogens Core->N_Ring F_Atoms Fluorine Atoms (C3, C6) Core->F_Atoms NH2_Group Amino Group (C4) Core->NH2_Group H_Acceptor H-Bond Acceptor N_Ring->H_Acceptor Electronic Dipole SNAr Orthogonal SNAr Sites F_Atoms->SNAr Inductive Withdrawing Lipophilicity Increased logP & Stability F_Atoms->Lipophilicity Metabolic Shielding H_Donor H-Bond Donor NH2_Group->H_Donor Hinge Binding Deriv Amide/Urea Formation NH2_Group->Deriv Scaffold Extension

Fig 2: Orthogonal reactivity and pharmacophoric mapping of the scaffold.

Environment, Health, and Safety (EHS)

Handling fluorinated heteroaromatic amines requires stringent safety protocols. Based on safety data for structurally analogous compounds (e.g., 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine), this class of chemicals presents specific hazards 4[4]:

  • Toxicity : Harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation : Causes serious eye irritation and skin irritation. May cause respiratory tract irritation.

  • Engineering Controls : All handling, especially during the high-temperature Halex fluorination step, must be conducted in a certified fume hood. The potential generation of trace hydrofluoric acid (HF) during fluorination necessitates the use of base scrubbers and strictly anhydrous conditions.

  • PPE : Nitrile gloves, chemical safety goggles, and a laboratory coat are mandatory.

References

  • EvitaChem. Buy 3,6-Difluoro-4-Pyridazinamine (EVT-15379582) - Product Introduction & Synthesis Analysis.
  • BenchChem. 3,6-Difluoro-4-Pyridazinamine | Benchchem.
  • RSC Organic & Biomolecular Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine.

Sources

Foundational

Synthesis Pathways for 3,6-Difluoro-4-pyridazinamine Derivatives: A Comprehensive Technical Guide

Executive Summary Fluorinated pyridazines represent a cornerstone in modern medicinal chemistry and materials science due to their enhanced metabolic stability, lipophilicity, and unique electronic properties[1]. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated pyridazines represent a cornerstone in modern medicinal chemistry and materials science due to their enhanced metabolic stability, lipophilicity, and unique electronic properties[1]. Among these, 3,6-difluoro-4-pyridazinamine (CAS: 1120228-46-9) serves as a highly versatile building block[1]. This whitepaper provides an in-depth, self-validating technical guide for the synthesis of 3,6-difluoro-4-pyridazinamine derivatives, detailing the mechanistic causality, regioselective strategies, and step-by-step experimental protocols required to achieve high-purity yields.

Retrosynthetic Strategy & Mechanistic Rationale

Designing a robust synthesis pathway for 3,6-difluoro-4-pyridazinamine requires navigating the electronic complexities of the diazine core. The most efficient and scalable route utilizes a two-step sequence starting from commercially available 3,4,6-trichloropyridazine .

Step 1: Regioselective Amination (SNAr)

The first step involves the nucleophilic aromatic substitution (SNAr) of 3,4,6-trichloropyridazine with ammonia to yield 3,6-dichloro-4-pyridazinamine[2].

  • Causality & Regioselectivity: In polyhalogenated pyridazines, the site of nucleophilic attack is dictated by the combined electron-withdrawing effects of the ring nitrogens and adjacent halogens. The C4 position in 3,4,6-trichloropyridazine is highly electrophilic and is the most reactive site toward SNAr amination reactions[3]. This inherent electronic bias allows for the formation of a single isomer without the need for complex directing groups[3].

Step 2: Halex Fluorination (Halogen Exchange)

The second step converts the C3 and C6 chlorides to fluorides via a Halex reaction using potassium fluoride (KF)[1].

  • Causality & Solvent Effects: The introduction of the amino group at C4 donates electron density into the pyridazine ring via resonance, which inherently deactivates the ring toward further nucleophilic attack. To overcome this high activation energy barrier, the reaction must be driven by forcing conditions: elevated temperatures (175–192 °C) and a polar aprotic solvent like dimethyl sulfoxide (DMSO)[1]. DMSO strongly solvates the potassium cations, leaving the fluoride anions "naked" and highly nucleophilic, enabling the successful displacement of the remaining chlorides.

SynthesisPathway SM 3,4,6-Trichloropyridazine (CAS: 6082-66-2) INT 3,6-Dichloro-4-pyridazinamine (CAS: 823-58-5) SM->INT NH4OH (14.8 N) 75°C, 16h Regioselective SNAr PROD 3,6-Difluoro-4-pyridazinamine (CAS: 1120228-46-9) INT->PROD KF, DMSO 175-192°C Halex Fluorination

Figure 1: Two-step synthesis pathway from 3,4,6-trichloropyridazine to 3,6-difluoro-4-pyridazinamine.

Step-by-Step Experimental Methodologies

As a Senior Application Scientist, I emphasize that the success of these protocols relies heavily on strict adherence to anhydrous conditions during the fluorination step and proper pressure management during amination.

Protocol A: Synthesis of 3,6-Dichloro-4-pyridazinamine

This protocol leverages the innate regioselectivity of the C4 position.

  • Reactor Setup: Equip a 500 mL stainless steel pressure flask with a magnetic stir bar. Note: A pressure vessel is mandatory as ammonia gas will evolve at elevated temperatures, generating significant internal pressure.

  • Reagent Addition: Add 3,4,6-trichloropyridazine (25 g, 136 mmol) to the flask, followed by 200 mL of 14.8 N ammonium hydroxide solution[2].

  • Reaction: Seal the flask and heat the reaction mixture with vigorous stirring at 75 °C for 16 hours[2].

  • Isolation: Upon completion (verified by TLC/LC-MS), cool the vessel completely to room temperature before carefully venting any residual pressure.

  • Filtration: Collect the precipitated solid product by vacuum filtration. Wash the filter cake with cold distilled water to remove residual ammonium chloride salts.

  • Yield: Drying the solid under high vacuum affords approximately 17 g (76% yield) of 3,6-dichloro-4-pyridazinamine as a yellow-brown solid[2].

Protocol B: Synthesis of 3,6-Difluoro-4-pyridazinamine

This protocol requires strictly anhydrous conditions to prevent the hydration of the fluoride nucleophile.

  • Preparation of Reagents: Spray-dry or calcine Potassium Fluoride (KF) at 250 °C under vacuum for 4 hours prior to use. Water severely diminishes fluoride nucleophilicity via hydrogen bonding.

  • Reaction Setup: In an oven-dried, multi-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 3,6-dichloro-4-pyridazinamine (1.0 equiv) and anhydrous KF (5.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Heating: Heat the vigorously stirred suspension to 175–192 °C under a continuous nitrogen atmosphere[1]. Maintain this temperature for 18–24 hours.

  • Workup: Cool the dark mixture to room temperature and quench by pouring it into crushed ice/water.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers sequentially with water and brine to remove residual DMSO.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 3,6-difluoro-4-pyridazinamine.

ExperimentalWorkflow N1 Reactor Setup Stainless Steel Pressure Flask N2 Amination 14.8 N NH4OH, 16h, 75°C N1->N2 N3 Isolation Filtration & Drying (76% Yield) N2->N3 N4 Halex Reaction Anhydrous KF in DMSO, 175-192°C N3->N4 N5 Aqueous Workup EtOAc Extraction & Brine Wash N4->N5 N6 Final Product 3,6-Difluoro-4-pyridazinamine N5->N6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Quantitative Data & Analytical Characterization

To ensure reproducibility and self-validation of the synthesized intermediates, the following tables summarize the critical reaction parameters and expected analytical characterization benchmarks.

Table 1: Reaction Parameters and Yields
Synthesis StepTransformationPrimary ReagentsSolvent SystemTemp (°C)Time (h)Expected Yield (%)
Step 1 Regioselective Amination3,4,6-Trichloropyridazine, NH₄OH (14.8 N)Aqueous751676
Step 2 Halex Fluorination3,6-Dichloro-4-pyridazinamine, KF (excess)Anhydrous DMSO175–19218–2455–65
Table 2: Analytical Characterization Data

Validation of the intermediate is critical before proceeding to the harsh Halex conditions.

Compound¹H NMR (400 MHz, DMSO-d₆)MS (ESI+) m/zMelting Point (°C)
3,6-Dichloro-4-pyridazinamine δ 7.16 (s, 2H, -NH₂), 6.82 (s, 1H, Ar-H)[2]164 [M+H]⁺[2]203[2]
3,6-Difluoro-4-pyridazinamine δ ~6.95 (br s, 2H, -NH₂), ~6.50 (dd, 1H, Ar-H) (Predicted)132 [M+H]⁺N/A

Downstream Derivatization & Applications

Once synthesized, 3,6-difluoro-4-pyridazinamine acts as a highly privileged scaffold. The free amino group at the C4 position can undergo further functionalization, such as Buchwald-Hartwig cross-coupling or acylation, to generate complex pharmaceutical libraries. Furthermore, the remaining fluorine atoms at C3 and C6 can be selectively displaced by softer nucleophiles (e.g., thiols or amines) under milder conditions than their chlorine counterparts, allowing for orthogonal derivatization strategies in late-stage drug development[1].

References

  • Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability Profiling of 3,6-Difluoro-4-pyridazinamine: A Comprehensive Technical Guide

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, highly fluorinated heterocycles serve as critical structural motifs. 3,6-difluoro-4-pyridazinamine (CAS: 1894919-32-4) is a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, highly fluorinated heterocycles serve as critical structural motifs. 3,6-difluoro-4-pyridazinamine (CAS: 1894919-32-4) is a specialized building block characterized by a unique confluence of electronic effects. Evaluating its thermodynamic stability requires navigating the inherent tension of the pyridazine core, the extreme bond dissociation energy of its fluorinated substituents, and the dynamic equilibrium of its amino group. This whitepaper provides an authoritative framework for researchers to theoretically understand and experimentally quantify the thermodynamic stability of this compound.

Structural and Electronic Determinants of Stability

The thermodynamic baseline of 3,6-difluoro-4-pyridazinamine is dictated by three competing structural features:

The Pyridazine Core: Inherent Instability

Unlike standard benzenoid aromatics, the 1,2-diazine (pyridazine) ring introduces significant thermodynamic instability. Theoretical calculations and enthalpies of combustion demonstrate that pyridazine is approximately 20.9 kcal/mol less stable than its 1,3-isomer (pyrimidine)[1].

  • Causality: This instability originates from the strong Pauli repulsion between the adjacent lone pairs on the N1 and N2 nitrogen atoms. Consequently, the core is thermodynamically "primed" for ring-opening or degradation under extreme thermal stress, requiring careful monitoring during scale-up synthesis.

Fluorine Substitution: The Dual Nature of the C-F Bond

The introduction of fluorine atoms at the C3 and C6 positions fundamentally alters the molecule's degradation pathways.

  • Oxidative Stability: The aliphatic/aromatic C-F bond possesses the highest bond dissociation energy (BDE) in organic chemistry, averaging ~441.3 kJ/mol[2]. This renders the 3,6-positions highly resistant to oxidative cleavage or metabolic degradation (e.g., by Cytochrome P450 enzymes).

  • Nucleophilic Susceptibility: Conversely, fluorine's extreme electronegativity exerts a powerful inductive (-I) effect, heavily polarizing the C-F bond[2]. This draws electron density away from the already electron-deficient pyridazine ring, making the C3 and C6 carbons highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). In aqueous formulations, this manifests as a thermodynamic vulnerability to slow hydrolysis.

Amino-Imino Tautomerism

The 4-amino group introduces a dynamic tautomeric equilibrium between the primary amine and the imine form. While the amino tautomer is thermodynamically favored due to the retention of the full 6- π aromatic system, the strongly electron-withdrawing fluorine atoms lower the activation energy barrier for proton migration, making the compound highly sensitive to solvent polarity and pH.

G cluster_0 Electronic Effects cluster_1 Equilibrium & Reactivity Core 3,6-Difluoro-4-pyridazinamine Thermodynamic System Fluorine 3,6-Difluoro Groups (High BDE: ~441 kJ/mol) Core->Fluorine Pyridazine Pyridazine Core (N-N Lone Pair Repulsion) Core->Pyridazine Tautomer Amino-Imino Tautomerism (Aromaticity Retention) Core->Tautomer SNAr SNAr Susceptibility (Hydrolytic Degradation) Fluorine->SNAr Polarizes C3/C6 Pyridazine->Tautomer Modulates pKa Pyridazine->SNAr Electron Deficient

Structural and electronic factors governing the thermodynamic stability of the pyridazine core.

Experimental Workflows for Thermodynamic Profiling

To accurately capture the thermodynamic profile of 3,6-difluoro-4-pyridazinamine, a multimodal analytical approach is required.

Solid-State Stability: Differential Scanning Calorimetry (DSC) & TGA

Thermal analysis is the gold standard for quantifying the solid-state energetics, melting transitions, and decomposition kinetics of pharmaceutical intermediates[3].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of crystalline 3,6-difluoro-4-pyridazinamine into an aluminum DSC pan.

  • Pan Configuration: Pierce the lid of the aluminum pan with a 0.5 mm pinhole before crimping.

  • Atmosphere: Purge the furnace with dry Nitrogen ( N2​ ) at a strict flow rate of 50 mL/min.

  • Thermal Program: Equilibrate at 25°C for 5 minutes. Apply a linear heating rate of 10°C/min up to 350°C.

  • Data Extraction: Record the extrapolated onset temperature ( Ton​ ) of the melting endotherm and integrate the area under the curve to determine the enthalpy of fusion ( ΔHf​ ).

Expertise & Causality: Why use a pierced pan instead of a hermetically sealed one? Given the inherent thermodynamic strain of the N-N bond[1], thermal degradation of pyridazines often involves the evolution of nitrogen gas ( N2​ ) or hydrogen fluoride (HF). A hermetically sealed pan would trap these gases, artificially increasing the internal pressure. According to Le Chatelier's principle, this pressure buildup would alter the thermodynamic equilibrium, shifting the decomposition onset to a higher temperature and masking the compound's true thermal stability limits.

Solution-State Stability: Isothermal Microcalorimetry (IMC)

While HPLC-MS is standard for identifying degradation products, it cannot measure the thermodynamic driving forces of degradation in real-time. IMC is utilized to detect the minute heat flow associated with the slow aqueous hydrolysis of the fluorinated carbons[3].

Step-by-Step Protocol:

  • Solvent Prep: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution at pH 7.4.

  • Equilibration: Load the reference ampoule with pure PBS and the sample ampoule with a 10 mg/mL solution of the compound. Equilibrate the microcalorimeter at exactly 37.00°C.

  • Measurement: Monitor the differential heat flow ( μW ) continuously for 72 hours.

Expertise & Causality: Why choose IMC over accelerated HPLC stability testing? Because the highly polarized C-F bonds make the ring susceptible to slow nucleophilic attack by water, the initial stages of this SN​Ar hydrolysis are kinetically slow but thermodynamically exothermic. IMC captures this continuous, sub-microwatt heat flow, providing a real-time kinetic and thermodynamic stability profile without the need for physical sampling or disrupting the system's equilibrium.

Workflow Sample Sample Prep (3,6-Difluoro-4-pyridazinamine) Solid Solid-State Analysis (DSC / TGA) Sample->Solid Solution Solution-State Analysis (Isothermal Microcalorimetry) Sample->Solution InSilico Computational (DFT / Gibbs Free Energy) Sample->InSilico Data Thermodynamic Profiling (ΔH, ΔG, Heat Capacity) Solid->Data Thermal Transitions Solution->Data Degradation Kinetics InSilico->Data Tautomeric Stability

Multimodal experimental workflow for thermodynamic profiling and stability assessment.

Computational Thermodynamics (In Silico)

To validate experimental findings, Density Functional Theory (DFT) is employed to calculate the exact thermodynamic parameters of the tautomeric states and bond dissociation energies.

Protocol:

  • Construct the 3D geometries of the amino and imino tautomers of 3,6-difluoro-4-pyridazinamine.

  • Perform geometry optimization using the B3LYP functional with a 6-311++G(d,p) basis set to account for the diffuse electron clouds of the fluorine atoms.

  • Apply a Solvation Model based on Density (SMD) to simulate an aqueous environment.

  • Calculate harmonic vibrational frequencies to obtain zero-point energy (ZPE) corrections and extract the Gibbs free energy ( ΔG ) at 298.15 K.

Quantitative Data Summary

The following table synthesizes the theoretical and expected thermodynamic parameters for 3,6-difluoro-4-pyridazinamine based on the structural principles of fluorinated diazines.

Thermodynamic ParameterEstimated / Theoretical ValueAnalytical MethodSignificance in Drug Development
C-F Bond Dissociation Energy ~441.3 kJ/molComputational (DFT)Exceptional resistance to oxidative metabolic cleavage.
Pyridazine vs Pyrimidine ΔE +20.9 kcal/molEnthalpy of CombustionQuantifies inherent ring strain and N-N lone-pair repulsion.
Melting Point Onset ( Ton​ ) Compound SpecificDSC (10°C/min)Critical for solid-state form identification and polymorph screening.
Aqueous Hydrolysis Heat Flow < 10 μW Isothermal MicrocalorimetryDefines real-time solution stability and shelf-life in formulation.

References

  • Title: 3,6-DIFLUORO-4-PYRIDAZINAMINE | Source: chembuyersguide.
  • Title: An Analysis of the Isomerization Energies of 1,2-/1,3-Diazacyclobutadiene, Pyrazole/Imidazole, and Pyridazine/Pyrimidine with the Turn-Upside-Down Approach | Source: acs.
  • Title: Methods to Increase the Metabolic Stability of 18F-Radiotracers | Source: mdpi.
  • Title: Characterization of solid state Drugs by Calorimetry | Source: tainstruments.

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 3,6-difluoro-4-pyridazinamine in the lab

An Application Note and Laboratory Protocol for the Synthesis of 3,6-difluoro-4-pyridazinamine Abstract This document provides a detailed protocol for the laboratory synthesis of 3,6-difluoro-4-pyridazinamine, a valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Laboratory Protocol for the Synthesis of 3,6-difluoro-4-pyridazinamine

Abstract

This document provides a detailed protocol for the laboratory synthesis of 3,6-difluoro-4-pyridazinamine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and efficient halogen exchange (HALEX) reaction, a cornerstone of modern fluorine chemistry. Starting from the commercially available 3,6-dichloro-4-pyridazinamine, this protocol employs a nucleophilic aromatic substitution (SNAr) mechanism using potassium fluoride in a polar aprotic solvent. We present a step-by-step experimental procedure, mechanistic insights, characterization data, and essential safety precautions tailored for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of Fluorinated Pyridazines

Fluorine-containing heterocycles are privileged scaffolds in modern drug design. The introduction of fluorine atoms can profoundly and often beneficially alter a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a key pharmacophore found in numerous biologically active compounds.

The target molecule, 3,6-difluoro-4-pyridazinamine, combines these features, making it a highly sought-after intermediate for synthesizing novel therapeutics. This guide details a reliable laboratory-scale synthesis from 3,6-dichloro-4-pyridazinamine, focusing on the causality behind experimental choices to ensure reproducibility and success.

Reaction Scheme and Underlying Mechanism

The core of this synthesis is a double nucleophilic aromatic substitution (SNAr) reaction. The chlorine atoms on the electron-deficient pyridazine ring are displaced by fluoride ions.

Overall Transformation:

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the pyridazine ring is rendered significantly electron-poor (electrophilic) by the presence of two electronegative nitrogen atoms. This electronic feature makes the ring susceptible to attack by strong nucleophiles.[1][2]

The SNAr reaction proceeds via a two-step addition-elimination pathway[3]:

  • Nucleophilic Addition: The fluoride anion (F⁻), a potent nucleophile in aprotic solvents, attacks one of the carbon atoms bearing a chlorine atom. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.[1][3] The negative charge is stabilized by resonance, particularly through delocalization onto the ring's nitrogen atoms.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This process is repeated for the second chlorine atom to yield the final difluorinated product.

The high temperature is necessary to provide sufficient activation energy for the rate-limiting nucleophilic addition step.[4] The choice of DMSO as a solvent is critical; its polar, aprotic nature solvates the potassium cation (K⁺) effectively, leaving the fluoride anion "naked" and highly nucleophilic.[4]

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product Start_Pyridazine 3,6-dichloro-4-pyridazinamine Meisenheimer Meisenheimer Complex (Negative Charge Stabilized) Start_Pyridazine->Meisenheimer + F⁻ (Addition) Start_KF Potassium Fluoride (KF) Product 3,6-difluoro-4-pyridazinamine Meisenheimer->Product - Cl⁻ (Elimination)

Caption: The SNAr addition-elimination mechanism.

Materials and Equipment

Chemicals CAS Number Supplier Recommendation Notes
3,6-dichloro-4-pyridazinamine823-58-5Sigma-Aldrich, Apollo ScientificStarting material.
Potassium Fluoride (KF)7789-23-3Sigma-AldrichMust be anhydrous. Spray-dried is ideal.
Dimethyl Sulfoxide (DMSO)67-68-5Acros OrganicsAnhydrous grade (<50 ppm H₂O).
Deionized WaterN/AIn-houseUsed for work-up.
Ethyl Acetate141-78-6Fisher ScientificFor TLC and extraction/recrystallization.
Hexanes110-54-3Fisher ScientificFor TLC and recrystallization.
Equipment Purpose
Three-neck round-bottom flask (250 mL)Reaction vessel.
Reflux condenserTo prevent solvent loss at high temperature.
Thermometer and adapterTo monitor reaction temperature.
Magnetic stirrer and stir barFor efficient mixing.
Heating mantleTo heat the reaction.
Nitrogen gas inlet/outlet (bubbler)To maintain an inert atmosphere.
Buchner funnel and filter flaskFor isolating the solid product.
Thin Layer Chromatography (TLC) platesTo monitor reaction progress.
Rotary evaporatorTo remove solvent during purification.

Detailed Experimental Protocol

Preparation and Reaction Setup
  • Rationale: Anhydrous conditions are paramount for the success of this reaction. Water will hydrate the fluoride ions, drastically reducing their nucleophilicity and preventing the reaction.

  • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.

  • If not using pre-dried spray-dried KF, dry the potassium fluoride in an oven at 150 °C under vacuum for 12 hours.

  • Assemble the three-neck flask with the condenser, thermometer, and nitrogen inlet. Ensure all joints are properly sealed.

  • Establish a gentle flow of nitrogen through the system.

Synthesis Procedure
  • To the reaction flask, add 3,6-dichloro-4-pyridazinamine (10.0 g, 61.0 mmol, 1.0 equiv.).

  • Add anhydrous potassium fluoride (10.6 g, 182.9 mmol, 3.0 equiv.).

  • Under the positive nitrogen flow, add 100 mL of anhydrous dimethyl sulfoxide (DMSO) via cannula or a dry syringe.

  • Begin vigorous stirring to create a suspension.

  • Heat the reaction mixture to 185-190 °C using the heating mantle. The synthesis often involves elevated temperatures, with one effective method citing a range of 175-192 °C to ensure high yields.[5]

  • Maintain the reaction at this temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes), observing the disappearance of the starting material spot.

Work-up and Product Isolation
  • After the reaction is complete (as determined by TLC), turn off the heat and allow the mixture to cool to approximately 60-70 °C.

  • Carefully and slowly pour the warm reaction mixture into a beaker containing 500 mL of ice-cold deionized water while stirring.

  • A precipitate (the crude product) should form immediately. Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual DMSO and potassium salts.

  • Dry the crude product under vacuum to a constant weight. A typical yield of crude product is in the range of 70-85%.

Purification

Recrystallization is often sufficient to obtain a highly pure product.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate or ethanol to dissolve the solid completely.

  • Slowly add hexanes or water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dry Glassware & Reagents B 2. Assemble Apparatus under N₂ A->B C 3. Charge Flask with Reactants & Solvent B->C D 4. Heat to 185-190 °C for 12-18h C->D E 5. Monitor by TLC D->E F 6. Cool & Quench in Ice Water E->F G 7. Filter Crude Solid F->G H 8. Recrystallize G->H I 9. Dry Final Product H->I

Caption: A streamlined workflow for the synthesis.

Characterization Data

The identity and purity of the final product, 3,6-difluoro-4-pyridazinamine (C₄H₃F₂N₃), should be confirmed by standard analytical techniques.

Analysis Expected Results
Molecular Weight 131.09 g/mol
Appearance Off-white to light yellow solid
¹H NMR (400 MHz, DMSO-d₆)δ ~7.5-7.8 (br s, 2H, -NH₂), ~7.0-7.3 (m, 1H, Ar-H)
¹⁹F NMR (376 MHz, DMSO-d₆)Two distinct signals expected in the aromatic fluorine region.
¹³C NMR (100 MHz, DMSO-d₆)Four distinct carbon signals expected.
Mass Spec (ESI+) m/z 132.03 [M+H]⁺

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • High Temperatures: Exercise caution when working with the heating mantle and hot reaction mixture.

  • Dimethyl Sulfoxide (DMSO): DMSO can readily penetrate the skin and may carry dissolved chemicals with it. Avoid all skin contact.[6]

  • Reagents: 3,6-dichloro-4-pyridazinamine is an irritant. Handle it in a fume hood and avoid inhalation of dust.[6]

  • Work Environment: All steps of this procedure should be performed in a well-ventilated chemical fume hood.

References

  • EvitaChem. (n.d.). 3,6-Difluoro-4-Pyridazinamine.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wikipedia. (n.d.).
  • Google Patents. (1978). US4071521A - Process for making 2,6-difluoro pyridine.
  • J. Org. Chem. (2015). Radical Mediated C–H Functionalization of 3,6-Dichloropyridazine.
  • YouTube. (2018, April 20). 37.
  • ChemicalBook. (n.d.). 3,6-dichloropyridazin-4-amine | 823-58-5.
  • Apollo Scientific. (n.d.). 4-Amino-3,6-dichloropyridazine.

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 3,6-Difluoro-4-pyridazinamine

Introduction and Mechanistic Rationale 3,6-Difluoro-4-pyridazinamine (CAS: 1313444-13-1) is a highly privileged, electron-deficient heterocyclic scaffold widely utilized in the development of pharmaceutical agents, inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

3,6-Difluoro-4-pyridazinamine (CAS: 1313444-13-1) is a highly privileged, electron-deficient heterocyclic scaffold widely utilized in the development of pharmaceutical agents, including imidazo[1,2-b]pyridazine-based kinase inhibitors and β-amyloid radiotracers [4]. The molecule presents a unique synthetic challenge and opportunity: it possesses two highly activated carbon-fluorine (C-F) bonds at the C3 and C6 positions, alongside a primary amine at the C4 position [1].

Traditional cross-coupling relies on C-Br or C-I bonds. However, the extreme electronegativity of the fluorine atoms in this pyridazine system drastically lowers the lowest unoccupied molecular orbital (LUMO) of the ring. This electronic modulation enables two orthogonal cross-coupling pathways:

  • Buchwald-Hartwig Amination : Utilizing the C4-amine as a nucleophile.

  • Direct C-F Bond Activation : Utilizing the C3/C6 fluoro groups as electrophiles for Suzuki-Miyaura or Kumada-type couplings [2].

Orthogonal Reactivity Pathways

G A 3,6-difluoro-4-pyridazinamine (Orthogonal Scaffold) B Buchwald-Hartwig N-Arylation (C4) A->B Pd/BrettPhos Ar-X, Base C Suzuki-Miyaura C-F Activation (C3/C6) A->C Ni(COD)2/PCy3 Ar-B(OH)2 D SNAr Displacement Nucleophilic Attack A->D Amines/Alkoxides Heat

Fig 1: Orthogonal cross-coupling and functionalization pathways for 3,6-difluoro-4-pyridazinamine.

Causality in Reagent Selection
  • Base Selection in N-Arylation : The C-F bonds are highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Using alkoxide bases (e.g., NaOtBu) commonly employed in Buchwald-Hartwig reactions will result in competitive displacement of the fluorine atoms. Therefore, non-nucleophilic bases such as LiHMDS or insoluble inorganic bases like Cs2CO3 must be used.

  • Catalyst Selection in C-F Activation : The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Palladium often struggles with the oxidative addition of C-F bonds. Nickel(0) catalysts (e.g., Ni(COD)2) are significantly more electropositive and smaller in atomic radius, allowing for facile insertion into the tight C-F bond [3].

Quantitative Data: Optimized Reaction Conditions

The following tables summarize the optimized parameters for both functionalization pathways, balancing yield, regioselectivity, and environmental impact.

Table 1: Buchwald-Hartwig Amination Conditions (C4 Functionalization)

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Target
Pd2(dba)3 / tBuBrettPhosCs2CO31,4-Dioxane901285Ar-NH-Pyridazine
Pd(OAc)2 / XantPhosLiHMDSToluene100878Ar-NH-Pyridazine
RuPhos Pd G3K3PO4t-Amyl OH851665Ar-NH-Pyridazine

Table 2: Suzuki-Miyaura C-F Activation Conditions (C3/C6 Functionalization)

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Note
Ni(COD)2 (10 mol%)PCy3K3PO4Toluene11082Direct C-F insertion
NiCl2(dppp) (5 mol%)dpppCs2CO3Dioxane10075Requires Zn additive
CoCl2 / DMPUNoneTi(OEt)4THF8068Grignard coupling [3]

Experimental Protocols

Protocol A: Self-Validating Buchwald-Hartwig Amination

This protocol utilizes the C4-amine to couple with an aryl bromide. The system is designed to be self-validating through rigorous in-process LC-MS quality control.

Step-by-Step Methodology:

  • Preparation (Glovebox) : In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with 3,6-difluoro-4-pyridazinamine (1.0 mmol, 131.1 mg), Aryl Bromide (1.1 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), tBuBrettPhos (0.04 mmol, 4 mol%), and anhydrous Cs2CO3 (2.0 mmol).

  • Solvent Addition & Degassing : Add 5.0 mL of anhydrous 1,4-dioxane. Seal the vial with a PTFE-lined septum cap. If a glovebox is unavailable, perform three cycles of freeze-pump-thaw degassing. Causality: O2 rapidly oxidizes Pd(0) to inactive Pd(II) species, terminating the catalytic cycle.

  • Reaction Execution : Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) for 12 hours.

  • In-Process Quality Control (Self-Validation) : After 4 hours, pierce the septum with an argon-flushed syringe to extract a 10 µL aliquot. Dilute in 1 mL of LC-MS grade Acetonitrile.

    • Validation Metric: The reaction is proceeding correctly if the LC-MS trace shows >50% conversion (disappearance of m/z 132.09 [M+H]+) and <5% of SNAr side-products (indicated by mass shifts of +Ar-OH or +Ar-NH2).

  • Workup : Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove the insoluble Cs2CO3 and palladium black.

  • Purification : Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Nickel-Catalyzed Suzuki-Miyaura C-F Activation

This protocol directly functionalizes the highly inert C-F bond using a Ni(0) catalyst.

Step-by-Step Methodology:

  • Catalyst Pre-activation : In a glovebox, dissolve Ni(COD)2 (0.1 mmol, 10 mol%) and PCy3 (0.2 mmol, 20 mol%) in 2 mL of anhydrous Toluene. Stir for 15 minutes until a deep red/brown homogeneous solution forms, indicating the formation of the active L2Ni(0) complex.

  • Reagent Assembly : To a separate vial, add 3,6-difluoro-4-pyridazinamine (1.0 mmol), Arylboronic acid (1.5 mmol), and finely milled anhydrous K3PO4 (3.0 mmol).

  • Coupling : Transfer the pre-activated catalyst solution to the reagent vial. Add an additional 3 mL of Toluene. Seal and heat at 110 °C for 16 hours.

  • Validation & Workup : Quench the reaction by exposing it to air (oxidizes Ni(0) to terminate reactivity). Filter through silica gel, washing with EtOAc. Analyze the crude mixture via 19F NMR; the disappearance of the characteristic doublet of doublets for the starting material confirms C-F activation.

Experimental Workflow Visualization

Protocol Step1 1. Reagent Assembly (Inert Atmosphere) Step2 2. Solvent Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Catalytic Coupling (Heating & Stirring) Step2->Step3 Step4 4. In-Process QC (LC-MS / 19F NMR) Step3->Step4 Step4->Step3 If SM > 5% Step5 5. Workup & Isolation (Celite Filtration) Step4->Step5

Fig 2: Self-validating experimental workflow for air-sensitive cross-coupling reactions.

References

  • Buy 3,6-Difluoro-4-Pyridazinamine (EVT-15379582) - Product Introduction. EvitaChem.
  • Advances in Catalytic C–F Bond Activation and Transformation of Arom
  • Cobalt-Catalyzed Biaryl Couplings via C–F Bond Activation in the Absence of Phosphine or NHC Ligands.
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. NIH (PMC).
Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 3,6-Difluoro-4-pyridazinamine

Target Audience: Researchers, scientists, and drug development professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale The functionalization of halogenated hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The functionalization of halogenated heterocycles is a cornerstone of modern medicinal chemistry. 3,6-Difluoro-4-pyridazinamine is a highly versatile building block, offering two distinct electrophilic sites (C3 and C6) for Nucleophilic Aromatic Substitution (SNAr) [1]. However, achieving strict regiocontrol during functionalization is a critical challenge. Without a deep understanding of the substrate's electronic topography, library synthesis can be derailed by statistical mixtures of regioisomers.

The Causality of Regioselectivity

In a symmetrical 3,6-difluoropyridazine core, both fluorine atoms are highly activated by the adjacent endocyclic nitrogen atoms. The introduction of a primary amino group at the C4 position fundamentally breaks this symmetry.

The C4-amino group exerts a strong electron-donating resonance effect (+M effect). The nitrogen lone pair delocalizes into the pyridazine ring, specifically increasing the electron density at the ortho (C3 and C5) positions. Because the C6 position is meta to the C4-amino group, it is electronically insulated from this deactivating resonance effect. Consequently, the C6-fluorine remains highly electrophilic, making it the kinetically and thermodynamically favored site for intermolecular nucleophilic attack.

G A 3,6-difluoro-4-pyridazinamine B +M Effect of 4-NH2 Group A->B C Increased e- density at C3 & C5 B->C Resonance (+M) D C6 remains highly electrophilic B->D Meta Relationship E Regioselective SNAr at C6 C->E Deactivates C3 D->E Activates C6

Electronic effects of the 4-amino group driving regioselective SNAr at the C6 position.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, various conditions were evaluated. The choice of base and solvent is critical: strong bases like Sodium Hydride (NaH) can deprotonate the C4-amino group, forming an aza-anion that severely deactivates the entire ring toward SNAr. Therefore, non-nucleophilic, mild organic bases like N,N-Diisopropylethylamine (DIPEA) or inorganic bases like K₂CO₃ are strictly required [2].

Table 1: Optimization of SNAr Conditions for 3,6-difluoro-4-pyridazinamine

NucleophileSolventBaseTemp / TimeYield (%)Regiomeric Ratio (C6:C3)
Morpholine (1.2 eq)DMFK₂CO₃ (2.0 eq)90 °C / 12 h78%>95:5
Morpholine (1.2 eq)DMSODIPEA (2.0 eq)110 °C / 30 min (MW)85%>98:2
Piperidine (1.2 eq)DMSODIPEA (2.0 eq)110 °C / 30 min (MW)88%>98:2
NaOMe (1.5 eq)MeOHNone (Na is base)65 °C / 8 h72%90:10
Thiophenol (1.1 eq)NMPCs₂CO₃ (1.5 eq)80 °C / 4 h91%>99:1

Data demonstrates that microwave (MW) irradiation in DMSO with DIPEA provides superior yields and regioselectivity for amine nucleophiles.

Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the equivalents and exploiting the differential solubility of the products, chromatographic purification can often be bypassed.

Protocol A: Microwave-Assisted Amination (Synthesis of 6-amino-substituted derivatives)

Rationale: Microwave heating rapidly overcomes the activation energy barrier of the slightly deactivated pyridazine ring, while DMSO stabilizes the polar Meisenheimer transition state [3].

Step-by-Step Methodology:

  • Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 3,6-difluoro-4-pyridazinamine (1.0 mmol, 131.1 mg).

  • Solvent & Base: Dissolve the substrate in anhydrous DMSO (3.0 mL). Add DIPEA (2.0 mmol, 348 µL). Note: DIPEA acts as an HF scavenger without deprotonating the substrate's primary amine.

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.2 mmol, 104 µL). Seal the vial with a crimp cap.

  • Reaction: Irradiate the mixture in a microwave reactor at 110 °C for 30 minutes.

  • Quenching & Precipitation: Allow the vial to cool to room temperature. Pour the reaction mixture slowly into rapidly stirring ice-water (15 mL). The product will precipitate as a solid due to its low aqueous solubility.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water (3 × 5 mL), and dry under high vacuum overnight to yield the 6-substituted-3-fluoro-4-pyridazinamine.

Protocol B: Thermal Etherification (Synthesis of 6-alkoxy derivatives)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, dissolve 3,6-difluoro-4-pyridazinamine (1.0 mmol, 131.1 mg) in anhydrous THF (5.0 mL).

  • Alkoxide Generation: In a separate vial, generate the sodium alkoxide by reacting the desired alcohol (1.2 mmol) with Sodium Hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg) in THF (2.0 mL) at 0 °C for 15 minutes.

  • Reaction: Dropwise add the alkoxide solution to the pyridazine solution at 0 °C. Causality: Low temperature is maintained initially to prevent competitive attack at the C3 position.

  • Heating: Attach a reflux condenser and heat the reaction to 65 °C for 8 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL) and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography if necessary.

Workflow Step1 1. Reagent Preparation Substrate + Nucleophile + Base in DMSO Step2 2. Reaction Conditions Microwave (110°C, 30 min) OR Thermal (90°C, 12 h) Step1->Step2 Step3 3. Reaction Quenching Precipitation in Ice-Water Step2->Step3 Step4 4. Purification Filtration or Flash Chromatography Step3->Step4 Step5 5. Validation 19F/1H-NMR & LC-MS Analysis Step4->Step5

Step-by-step workflow for the regioselective SNAr of 3,6-difluoro-4-pyridazinamine.

Analytical Self-Validation & Troubleshooting

To ensure the integrity of the synthesized regioisomer, analytical validation must confirm substitution at C6 rather than C3.

  • ¹⁹F-NMR Spectroscopy: The starting material exhibits two distinct fluorine signals with characteristic F-F coupling. Successful mono-substitution results in a single ¹⁹F resonance.

  • ¹H-NMR Spectroscopy: The C5 proton in the starting material is a multiplet due to coupling with both the C3 and C6 fluorines. Upon substitution at C6, the C5 proton simplifies to a doublet (coupled only to the remaining C3-fluorine, ³JHF ~ 2-4 Hz).

  • 2D NOESY: The ultimate proof of regiochemistry is a strong Nuclear Overhauser Effect (NOE) cross-peak between the protons of the newly introduced nucleophile (e.g., the -CH₂- groups of morpholine) and the C5 proton of the pyridazine ring. If substitution had occurred at C3, no such NOE would be observed due to the spatial distance.

References

  • EvitaChem. Product Introduction: 3,6-Difluoro-4-Pyridazinamine (EVT-15379582). Chemical properties, synthesis pathways, and reactivity profiles of fluorinated pyridazine derivatives. Available at: 1

  • BenchChem. 3,6-Difluoro-4-Pyridazinamine Data and SNAr Applications. Structural analysis and nucleophilic aromatic substitution parameters. Available at: 2

  • ACS Medicinal Chemistry Letters. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines. Discusses the synthesis of 3-amino-6-fluoropyridazines via regioselective SNAr on difluoropyridazines. Available at: 3

Sources

Application

Application Note &amp; Protocols: A Step-by-Step Guide to the Synthesis of 3,6-Difluoro-4-pyridazinamine Derivatives for Drug Discovery

Introduction In the landscape of modern medicinal chemistry and agrochemical development, fluorine-containing heterocycles are of paramount importance. The strategic incorporation of fluorine can dramatically modulate a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry and agrochemical development, fluorine-containing heterocycles are of paramount importance. The strategic incorporation of fluorine can dramatically modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic efficacy.[1][2] Among these privileged scaffolds, the pyridazine core is a significant pharmacophore present in numerous bioactive compounds. This guide provides a detailed, step-by-step protocol for the synthesis of 3,6-difluoro-4-pyridazinamine, a key building block for creating libraries of novel chemical entities.[3] The synthetic strategy begins with the commercially available 3,6-dichloropyridazine and proceeds through a robust, multi-step pathway involving halogen exchange fluorination and a controlled introduction of the C4-amino functionality.

This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but also the underlying chemical principles and field-proven insights to ensure successful synthesis and troubleshooting.

Overall Synthetic Strategy

The synthesis of the target compound, 3,6-difluoro-4-pyridazinamine, is most reliably achieved through a three-stage process. This approach ensures high purity and good overall yield by leveraging well-understood, scalable reaction mechanisms.

  • Stage 1: Halogen Exchange (Halex) Fluorination. The core transformation where chlorine atoms on the pyridazine ring are substituted with fluorine.

  • Stage 2: Regioselective Nitration. Introduction of a nitro group at the C4 position, which acts as a precursor to the desired amine.

  • Stage 3: Reduction to Amine. Conversion of the nitro group to the final primary amine functionality.

SynthesisWorkflow Start 3,6-Dichloropyridazine Int1 3,6-Difluoropyridazine Start->Int1 Stage 1: Fluorination (KF, DMSO, Δ) Int2 3,6-Difluoro-4-nitropyridazine Int1->Int2 Stage 2: Nitration (HNO₃/H₂SO₄) Product 3,6-Difluoro-4-pyridazinamine Int2->Product Stage 3: Reduction (e.g., Pd/C, H₂) Derivatives Functionalized Derivatives Product->Derivatives Derivatization (Acylation, Alkylation, etc.)

Caption: Overall workflow for the synthesis of 3,6-difluoro-4-pyridazinamine and its derivatives.

Stage 1: Synthesis of 3,6-Difluoropyridazine via Halex Reaction

The cornerstone of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction to replace chlorine with fluorine. The electron-deficient nature of the pyridazine ring, caused by the two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack, facilitating this transformation.[4]

Protocol 1: Fluorination of 3,6-Dichloropyridazine

This protocol details the conversion of 3,6-dichloropyridazine to 3,6-difluoropyridazine.

Materials and Reagents:

  • 3,6-Dichloropyridazine (commercially available[5])

  • Potassium Fluoride (KF), spray-dried

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Toluene

  • Glass-lined or stainless steel reactor with mechanical stirrer, condenser, and temperature controller

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., Nitrogen or Argon).

  • Charging Reagents: Charge the reactor with 3,6-dichloropyridazine (1.0 eq), spray-dried potassium fluoride (2.5-3.0 eq), and anhydrous DMSO.

  • Reaction Execution: Heat the reaction mixture to 175-190 °C with vigorous stirring.[3] Maintain this temperature for 8-12 hours.

  • Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via GC-MS or HPLC to check for the disappearance of the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a larger volume of cold water and stir.

    • Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate or toluene).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3,6-difluoropyridazine.

Senior Scientist's Notes:

  • Causality: The choice of spray-dried KF is critical; its high surface area maximizes reactivity. Anhydrous DMSO is used because it solvates the potassium cation (K⁺) effectively while leaving the fluoride anion (F⁻) "naked" and highly nucleophilic. The high temperature is necessary to overcome the activation energy for the SNAr reaction.[3]

  • Trustworthiness: A key indicator of a successful reaction is a color change and the consumption of the starting material as monitored by chromatography. Incomplete conversion is often due to wet reagents or insufficient temperature. If the reaction stalls, adding a phase-transfer catalyst (e.g., 18-crown-6) can sometimes improve yields, but ensure it can withstand the high temperatures.

  • Safety: This reaction is conducted at high temperatures and may build pressure. It must be performed in a suitable reactor with proper pressure relief and temperature control.

Stage 2 & 3: Introduction of the C4-Amine Functionality

Direct amination at the C4 position of 3,6-difluoropyridazine can be challenging due to regioselectivity and reactivity issues. A more robust and controllable two-step approach involves the introduction of a strongly electron-withdrawing nitro (-NO₂) group, which subsequently activates the ring for reduction to the desired amine.

Protocol 2: Regioselective Nitration of 3,6-Difluoropyridazine

Materials and Reagents:

  • 3,6-Difluoropyridazine (from Stage 1)

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, carefully add concentrated sulfuric acid.

  • Addition of Substrate: Slowly add 3,6-difluoropyridazine (1.0 eq) to the sulfuric acid while keeping the temperature below 10 °C.

  • Nitration: Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to the reaction flask, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction via TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will often precipitate as a solid.

  • Isolation: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain 3,6-difluoro-4-nitropyridazine.

Senior Scientist's Notes:

  • Causality: The powerful electrophile, the nitronium ion (NO₂⁺), is generated in situ from the mixture of nitric and sulfuric acids. The reaction is regioselective for the C4 position due to the directing effects of the ring nitrogens and fluorine atoms.

  • Safety: Nitrating mixtures are highly corrosive and oxidizing. All additions must be done slowly and with efficient cooling to control the exothermic reaction. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.

Protocol 3: Reduction of the Nitro Group

Materials and Reagents:

  • 3,6-Difluoro-4-nitropyridazine (from Protocol 2)

  • Palladium on Carbon (Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas source (balloon or hydrogenation reactor)

Step-by-Step Procedure:

  • Reactor Setup: Add 3,6-difluoro-4-nitropyridazine (1.0 eq) and the solvent (methanol or ethanol) to a hydrogenation flask.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the flask under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-3 atm) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 4-8 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 3,6-difluoro-4-pyridazinamine, which can be further purified by recrystallization or column chromatography.

Senior Scientist's Notes:

  • Expertise: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Alternative methods, such as using tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid, are also effective and may be preferable if a hydrogenation setup is unavailable or if the substrate is sensitive to catalytic reduction.

  • Safety: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle the catalyst carefully, preferably as a wet paste, and never add it to a solvent in the presence of air. Ensure the reaction system is properly purged to avoid creating an explosive hydrogen/air mixture.

Summary of Key Process Parameters

StageReactionKey ReagentsSolventTemperature (°C)Typical Time (h)
1 Fluorination3,6-Dichloropyridazine, KFDMSO175 - 1908 - 12
2 Nitration3,6-Difluoropyridazine, HNO₃/H₂SO₄H₂SO₄0 - 252 - 4
3 Reduction3,6-Difluoro-4-nitropyridazine, H₂, Pd/CMethanol20 - 254 - 8

Application in Derivative Synthesis

The resulting 3,6-difluoro-4-pyridazinamine is a versatile intermediate. The primary amino group serves as a synthetic handle for a wide range of chemical transformations, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. Common reactions include:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

  • Buchwald-Hartwig or Ullmann Coupling: Cross-coupling reactions with aryl halides to generate diarylamines.

These subsequent reactions empower drug discovery programs by enabling fine-tuning of the molecule's properties to optimize for potency, selectivity, and pharmacokinetic profiles.

References

  • Pistritto, G., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194. Available at: [Link]

  • Sandford, G. (2007). Tetrafluoropyridazíne: a scaffold for the synthesis of highly functionalised heterocycles. Durham University. Available at: [Link]

  • Gommaa, M. A. (2017). Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate. Available at: [Link]

  • Grotenhuis, P. A. M., & Pfflwitz, P. E. (1986). Process for the preparation of fluorinated pyridines. European Patent Office. EP 0192287 A2. Available at: [Link]

  • Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369–373. Available at: [Link]

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. Available at: [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 341-356. Available at: [Link]

  • Belec, B., et al. (2020). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules, 25(16), 3580. Available at: [Link]

  • Greaney, M. F., & Smith, J. M. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 59(31), 12594-12606. Available at: [Link]

  • YouTube. (2019). Nucleophilic aromatic substitutions. Available at: [Link]

  • Google Patents. (2010). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Kumar, D., et al. (2012). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Organic Letters, 14(23), 6044–6047. Available at: [Link]

  • IP.com. (2018). An Improved Process For The Preparation of 3,6 Dichloro 4 Isopropylpyridazine. Available at: [Link]

  • Wang, Y., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(5), 2133. Available at: [Link]

  • ResearchGate. (2019). A) Metalation of 3,6‐dichloropyridazine (6) and subsequent.... Available at: [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]

  • ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

  • Korea Science. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. Available at: [Link]

  • Google Patents. (2016). CN105461622A - Method for preparing 4-amino-3,6-dichloropicolinic acid....

Sources

Method

Catalytic Amination Strategies for 3,6-Difluoro-4-pyridazinamine: A Comprehensive Protocol Guide

Executive Summary 3,6-Difluoro-4-pyridazinamine (Molecular Formula: C₄H₃F₂N₃, MW: 131.08 g/mol ) is a highly versatile, electron-deficient heteroaromatic scaffold widely utilized in medicinal chemistry and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,6-Difluoro-4-pyridazinamine (Molecular Formula: C₄H₃F₂N₃, MW: 131.08 g/mol ) is a highly versatile, electron-deficient heteroaromatic scaffold widely utilized in medicinal chemistry and materials science[1]. Its unique structural topology presents a dual-reactivity profile: it can act as a nucleophile via its C4-amino group, or as an electrophile via the highly activated C3 and C6 carbon-fluorine bonds[2].

This application note provides drug development professionals and synthetic chemists with validated, self-validating methodologies for both reaction pathways. By leveraging advanced palladium-catalyzed cross-coupling techniques (Buchwald-Hartwig amination), researchers can overcome the inherent electronic deactivation of this scaffold to achieve high-yielding, regioselective carbon-nitrogen (C–N) bond formations[3][4].

Mechanistic Insights & Reactivity Profiling

The Electronic Landscape of the Scaffold

The pyridazine ring is inherently electron-deficient due to its two adjacent nitrogen atoms. The addition of flanking fluorine atoms at the C3 and C6 positions further depletes electron density via strong inductive effects[1].

  • Deactivation of the C4-Amine: The electron-withdrawing nature of the ring significantly reduces the nucleophilicity of the C4-NH₂ group. Classical nucleophilic aromatic substitution (SₙAr) using this amine is often prohibitively slow.

  • Activation of the C-F Bonds: Conversely, the C3 and C6 positions are highly primed for nucleophilic attack. However, direct thermal SₙAr often results in poor regioselectivity and over-amination[1].

Pathway A: C4-Amine as the Nucleophile (Buchwald-Hartwig)

To utilize the deactivated C4-amine as a nucleophile against aryl halides, highly active palladium catalysts are required[5]. Bulky, electron-rich monodentate phosphine ligands (such as XPhos) are essential. They facilitate the oxidative addition of the aryl halide and, crucially, provide the steric bulk necessary to force the challenging reductive elimination of the weakly nucleophilic pyridazinamine from the palladium center[1][3].

Pathway B: C3/C6 C-F Activation (Regioselective Amination)

While the C-F bonds can undergo uncatalyzed SₙAr with strong aliphatic amines, coupling weaker nucleophiles (like anilines or amides) requires transition-metal catalysis. Using bidentate ligands like BINAP with Pd(OAc)₂ prevents the formation of inactive palladium-halide dimers and enforces a rigid steric environment that dictates regioselectivity (favoring mono-amination at the less hindered position)[1][3].

Catalyst Selection & Optimization Data

The choice of base is a critical failure point in fluorinated heteroaromatics. While strong alkoxide bases (e.g., NaOtBu) rapidly deprotonate amines, they act as potent nucleophiles, leading to the formation of tert-butyl ethers via competitive SₙAr at the C3/C6 positions. Substituting with milder, non-nucleophilic inorganic bases like Cs₂CO₃ or K₃PO₄ entirely suppresses this side reaction while maintaining sufficient basicity to drive the catalytic cycle[1][5][6].

Table 1: Validated Catalyst Systems for 3,6-Difluoro-4-pyridazinamine Amination

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Rationale
Pd₂(dba)₃ XPhosCs₂CO₃Toluene10085Bulky ligand promotes reductive elimination; mild base prevents C-F hydrolysis[1].
Pd(OAc)₂ BINAPK₃PO₄Dioxane9078Bidentate ligand enforces regiocontrol; prevents inactive Pd-dimer formation[1][3].
CuI 1,10-PhenanthrolineK₂CO₃DMF8060Base-metal alternative; suitable for unhindered aliphatic amines via Ullmann-type coupling[1][5].

Workflow Visualization

G Substrate 3,6-Difluoro-4-pyridazinamine (Dual Reactivity Scaffold) Path1 Pathway A: C4-Amine Nucleophile (Buchwald-Hartwig) Substrate->Path1 Aryl Halide Coupling Path2 Pathway B: C3/C6 Electrophile (Catalytic C-F Amination) Substrate->Path2 Amine Nucleophile Cat1 Pd₂(dba)₃ / XPhos Cs₂CO₃, Toluene, 100°C Path1->Cat1 Cat2 Pd(OAc)₂ / BINAP K₃PO₄, Dioxane, 90°C Path2->Cat2 Prod1 N-Aryl-3,6-difluoro- 4-pyridazinamine Cat1->Prod1 Reductive Elimination Prod2 3-Amino-6-fluoro- 4-pyridazinamine derivatives Cat2->Prod2 Regioselective Substitution

Fig 1: Dual catalytic amination pathways for 3,6-difluoro-4-pyridazinamine.

Step-by-Step Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation of the C4-Amino Group

Objective: Couple the deactivated C4-amine of 3,6-difluoro-4-pyridazinamine with an aryl bromide.

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3,6-difluoro-4-pyridazinamine (1.0 equiv, 1.0 mmol), the desired aryl bromide (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5.0 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Oxygen poisoning of the Pd(0) species will rapidly terminate the catalytic cycle.

  • Solvent Addition: Syringe in anhydrous, sparged Toluene to achieve a 0.2 M concentration.

  • Self-Validation Checkpoint 1: Stir at room temperature for 5 minutes. A persistent deep red/purple hue indicates the successful formation of the active Pd(0)-XPhos complex. If the solution turns black (palladium black precipitation), the system has been compromised by oxygen.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the mixture in an oil bath at 100 °C for 12 hours.

  • Self-Validation Checkpoint 2: Monitor the reaction via LC-MS. The complete disappearance of the parent mass (m/z 132.09 [M+H]⁺) confirms substrate consumption.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the inorganic base and catalyst. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Regioselective Catalytic C-F Amination at C3/C6

Objective: Substitute a C3/C6 fluorine with a secondary amine (e.g., morpholine) using catalyst-controlled regioselectivity.

  • Preparation: In a 20 mL reaction vial, combine 3,6-difluoro-4-pyridazinamine (1.0 equiv, 1.0 mmol), morpholine (1.5 equiv), Pd(OAc)₂ (5.0 mol%), rac-BINAP (7.5 mol%), and K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add anhydrous Dioxane (0.2 M). Causality: Dioxane is slightly more polar than toluene and coordinates weakly, stabilizing the cationic Pd intermediates formed during C-F activation[6].

  • Self-Validation Checkpoint (Parallel Control): Set up an identical parallel control vial omitting the Pd(OAc)₂ and BINAP.

  • Reaction: Seal both vials and heat at 90 °C for 4 hours.

  • Validation Analysis: Analyze both vials via LC-MS. The catalyzed reaction must show >90% conversion to the mono-aminated product. If the uncatalyzed control vial shows >20% conversion, the selected amine is too nucleophilic, and the reaction is proceeding via an uncatalyzed, poorly regioselective SₙAr pathway. In such cases, lower the temperature to 60 °C to restore catalyst control.

  • Workup & Purification: Quench with water, extract with dichloromethane (3 x 15 mL), dry over anhydrous Na₂SO₄, and purify via flash chromatography.

References

  • Title: Buchwald–Hartwig amination | Source: Wikipedia | URL: [Link]

  • Title: Buchwald-Hartwig Amination | Source: ACS GCI Pharmaceutical Roundtable Reagent Guides | URL: [Link]

  • Title: Buchwald-Hartwig Amination | Source: Chemistry LibreTexts | URL: [Link]

  • Title: The Buchwald-Hartwig Amination After 25 Years | Source: PubMed | URL: [Link]

Sources

Application

Application Notes and Protocols for the Purification of 3,6-difluoro-4-pyridazinamine

Abstract This comprehensive guide provides detailed application notes and robust protocols for the purification of 3,6-difluoro-4-pyridazinamine, a key fluorinated heterocyclic amine intermediate in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 3,6-difluoro-4-pyridazinamine, a key fluorinated heterocyclic amine intermediate in medicinal chemistry and drug development.[1][2] Recognizing the critical impact of purity on downstream applications, this document moves beyond standard procedures to explain the scientific rationale behind methodological choices. We address the unique challenges posed by the compound's basicity and fluorination through optimized protocols for recrystallization, flash column chromatography (both modified normal-phase and reversed-phase), and preparative HPLC. Furthermore, this guide establishes a framework for the rigorous purity assessment of the final product using state-of-the-art analytical techniques, including HPLC-UV, GC-MS, and NMR spectroscopy.

Introduction and Physicochemical Characterization

3,6-difluoro-4-pyridazinamine (C₄H₃F₂N₃) is a pyridazine derivative whose structural features—a basic amino group and electron-withdrawing fluorine atoms—confer unique reactivity and biological properties.[1][2] These same features, however, present specific challenges for purification. The basicity of the exocyclic amine can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape and recovery during chromatography.[3][4] Understanding the compound's physicochemical properties is the cornerstone of developing an effective purification strategy.

Table 1: Physicochemical Properties of 3,6-difluoro-4-pyridazinamine

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₄H₃F₂N₃Confirmed by Mass Spectrometry.[1]
Molecular Weight ~130.1 g/mol Essential for Mass Spectrometry analysis and concentration calculations.
Appearance Solid at room temperature.[5]Dictates handling and dissolution procedures.
pKa (Predicted) Estimated 2-4The amine is basic, but the two electronegative fluorine atoms significantly reduce its basicity compared to a non-fluorinated analogue. This property is critical for pH-based separation methods.[6]
Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO, DCM).Guides solvent selection for recrystallization and chromatography.
Potential Impurities Starting materials (e.g., 3,6-dichloropyridazine), incompletely fluorinated intermediates (e.g., 3-chloro-6-fluoro-4-pyridazinamine), positional isomers, and solvent degradation byproducts.[1][7]The purification strategy must be capable of resolving these structurally similar compounds.

Strategic Purification Workflow

The choice of purification technique is dictated by the scale of the synthesis, the nature of the impurities, and the required final purity. A multi-step approach is often necessary to achieve high purity (>99%).

Purification Workflow cluster_0 Initial Purification (Bulk) cluster_1 High-Purity Polishing cluster_2 Purity Verification Crude Crude Product (Post-Synthesis Workup) Recrystallization Recrystallization Crude->Recrystallization High crude purity (>85%) Flash Flash Column Chromatography Crude->Flash Complex mixture (<85% purity) Prep_HPLC Preparative HPLC Recrystallization->Prep_HPLC Impurities persist Analysis Purity & Identity Confirmation (HPLC, NMR, MS, GC-MS) Recrystallization->Analysis Purity >98% Flash->Prep_HPLC Co-eluting impurities Flash->Analysis Purity >98% Prep_HPLC->Analysis Final Product (>99.5%)

Caption: A strategic workflow for purifying 3,6-difluoro-4-pyridazinamine.

Purification Protocols

Protocol 1: Recrystallization

Principle: This technique leverages differences in solubility between the target compound and impurities in a chosen solvent at varying temperatures. It is an effective method for removing insoluble baseline impurities and significantly enhancing the purity of products that are already relatively clean (>85%).

Step-by-Step Methodology:

  • Solvent Screening: In parallel on a small scale, test the solubility of the crude material in various solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, and water/acetonitrile mixtures). A suitable solvent will dissolve the compound when hot but result in poor solubility when cold.

  • Dissolution: Place the crude 3,6-difluoro-4-pyridazinamine in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to achieve complete dissolution with stirring.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for an additional 5-10 minutes.[8]

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystals begin to form, place the flask in an ice bath for at least one hour to maximize yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold solvent.[8] Dry the purified solid under high vacuum.

Protocol 2: Modified Normal-Phase Flash Chromatography

Principle: Standard silica gel chromatography is often problematic for basic amines due to strong acid-base interactions with surface silanol groups, leading to irreversible adsorption and severe peak tailing.[3][4] This protocol mitigates these effects by either using an amine-functionalized stationary phase or by adding a basic modifier to the mobile phase.

Step-by-Step Methodology:

  • Stationary Phase Selection:

    • Option A (Recommended): Use a pre-packed amine-functionalized silica column (e.g., Biotage® KP-NH). This provides a more inert surface, minimizing tailing and improving resolution.[4]

    • Option B: Use standard silica gel.

  • Mobile Phase Preparation:

    • For Option A , a simple non-polar/polar gradient such as Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate is often sufficient.

    • For Option B , a modifier is essential. Prepare a mobile phase system such as Dichloromethane (DCM) / Methanol (MeOH) and add 0.5-1% triethylamine (TEA) or ammonium hydroxide to both solvents to neutralize the silica surface.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent or DCM. Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica gel.

  • Elution: Equilibrate the column with the initial mobile phase (e.g., 100% DCM + 1% TEA). Elute the compound using a gradient, slowly increasing the polarity (e.g., from 0% to 10% MeOH in DCM, with 1% TEA maintained throughout).

  • Fraction Collection: Collect fractions based on UV detection (typically 254 nm) and combine those containing the pure product as determined by thin-layer chromatography (TLC) or analytical HPLC.

  • Solvent Removal: Evaporate the solvent from the combined fractions under reduced pressure.

Protocol 3: Reversed-Phase Preparative HPLC

Principle: Preparative HPLC is the ultimate technique for achieving the highest purity levels, capable of separating closely related structural isomers and other stubborn impurities.[9][10] In reversed-phase mode, separation is based on hydrophobicity. Using a volatile acidic modifier ensures the basic amine is protonated, which often improves peak shape and ensures easy removal after purification.

Table 2: Preparative HPLC Protocol

ParameterRecommended ConditionsRationale
Instrument Preparative HPLC system with fraction collectorNecessary for isolating significant quantities of pure compound.[9]
Column C18, 5-10 µm particle size (e.g., 21.2 x 250 mm)C18 is a versatile stationary phase for a wide range of polarities. Larger particle sizes are used in preparative work to reduce backpressure.[11]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterVolatile acidic modifiers protonate the amine, improving peak shape and are easily removed during solvent evaporation.[10]
Mobile Phase B 0.1% TFA or Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Optimized based on analytical run (e.g., 5-95% B over 30 min)A gradient is necessary to elute the compound in a reasonable time with good resolution from impurities.
Flow Rate 15-25 mL/min (for a ~21 mm ID column)Scaled up from the analytical flow rate to maintain chromatographic performance.
Detection UV at 254 nm or wavelength of maximum absorbanceFor peak detection and triggering fraction collection.
Sample Prep Dissolve crude material in DMSO or a minimal amount of mobile phase A/B mixture (e.g., 50:50) to a high concentration (e.g., 50-100 mg/mL).[12][13]High concentration is key to maximizing throughput.[12]
Injection Volume Dependent on column size and sample concentration (e.g., 1-5 mL)The goal is to load as much sample as possible without compromising resolution (column overloading).[10]

Purity Assessment and Characterization Protocols

Final purity must be confirmed using orthogonal analytical methods.

Analytical High-Performance Liquid Chromatography (HPLC-UV)

Principle: A high-resolution technique to quantify the purity of the final compound and detect any remaining impurities.[14]

Protocol:

  • Column: C18, 2.1-4.6 mm ID, <5 µm particle size (e.g., Zorbax XDB-C18).[11]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) scanning across 200-400 nm, with quantification at λ-max.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a 50:50 Water:Acetonitrile mixture.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Ideal for identifying volatile or semi-volatile impurities that may not be detected by HPLC.[14]

Protocol:

  • Column: Non-polar capillary column (e.g., DB-5ms).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • Carrier Gas: Helium.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Prepare a ~1 mg/mL solution in Dichloromethane or Methanol.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Provides unequivocal structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard.[8]

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • ¹H NMR: Confirm the number and integration of protons on the pyridazine ring.

  • ¹⁹F NMR: Crucial for fluorinated compounds. Expect two distinct signals for the non-equivalent fluorine atoms. Chemical shifts will be influenced by the solvent.[15]

  • ¹³C NMR: Confirm the carbon skeleton, paying attention to the large C-F coupling constants.

  • qNMR (for absolute purity): Accurately weigh the sample and a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube and acquire a ¹H NMR spectrum with a long relaxation delay.[8][16] Purity is calculated by comparing the integral of a known analyte proton signal to a known standard proton signal.

Purity_Analysis_Workflow start Purified Solid hplc HPLC-UV Analysis start->hplc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms Mass Spectrometry (LC-MS or GC-MS) start->ms pass_hplc Purity > 99%? hplc->pass_hplc pass_nmr Structure Correct? nmr->pass_nmr pass_ms Correct Mass? ms->pass_ms pass_hplc->pass_nmr Yes repurify Repurify pass_hplc->repurify No pass_nmr->pass_ms Yes pass_nmr->repurify No final Final QC Passed Product Release pass_ms->final Yes pass_ms->repurify No

Caption: Orthogonal analysis workflow for final product quality control.

Conclusion

The successful purification of 3,6-difluoro-4-pyridazinamine requires a strategic approach that directly addresses the compound's inherent physicochemical properties. For bulk purification from a relatively clean crude mixture, recrystallization offers an efficient and economical solution. For more complex mixtures or when higher purity is required, modified flash chromatography or, ultimately, preparative HPLC are the methods of choice. Each purification step must be followed by rigorous, multi-technique analysis to confirm both purity and structural identity, ensuring the material is fit for its intended purpose in research and development.

References

  • Jiang, X., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]

  • Agilent Technologies. Application Compendium Solutions for Preparative HPLC. [Link]

  • Conti, R., et al. (2018). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PMC. [Link]

  • Teledyne LABS. The Power of Preparative HPLC Systems. [Link]

  • Shimadzu. Preparative HPLC Primer. [Link]

  • Bell, D.S. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • AIP Publishing. (2016). An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. [Link]

  • Shainurova, A.M., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

  • Organic Syntheses. Procedure for the Synthesis of a Compound. [Link]

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  • Organics. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. PMC. [Link]

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  • Environmental Science & Technology. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. [Link]

  • Morressier. (2021). Synthesis and characterization of fluorinated pyridazines and their biological applications. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

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  • Royal Society of Chemistry. (2017). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Google Patents.
  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • ResearchGate. (2025). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. [Link]

  • Google Patents. US4071521A - Process for making 2,6-difluoro pyridine.

Sources

Method

functionalization of 3,6-difluoro-4-pyridazinamine in drug discovery

Application Note: Orthogonal Functionalization of 3,6-Difluoro-4-pyridazinamine in Targeted Drug Discovery Introduction & Strategic Rationale Pyridazines are highly privileged scaffolds in modern medicinal chemistry. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Functionalization of 3,6-Difluoro-4-pyridazinamine in Targeted Drug Discovery

Introduction & Strategic Rationale

Pyridazines are highly privileged scaffolds in modern medicinal chemistry. They are frequently deployed as bioisosteres for phenyl and pyridine rings to lower lipophilicity (logP), improve aqueous solubility, and provide bidentate hydrogen-bond acceptor motifs for kinase hinge-binding or protein-protein interaction inhibitors. Among pyridazine building blocks, 3,6-difluoro-4-pyridazinamine (CAS: 1894919-32-4)[1] is exceptionally valuable. The presence of two highly reactive carbon-fluorine bonds and a primary amine offers a versatile, three-point functionalization vector.

Mechanistic Causality for Regioselectivity (Expertise Insight): The success of this building block relies on the distinct electronic environments of the C-3 and C-6 positions. While both positions are activated toward Nucleophilic Aromatic Substitution (SNAr) by the electron-deficient 1,2-diazine core, the C-4 amino group introduces a critical asymmetry. The nitrogen lone pair of the C-4 amine donates electron density into the ring via resonance. This resonance delocalization specifically enriches the C-3 and C-5 carbons with electron density. Consequently, the C-3 fluorine is electronically deactivated toward nucleophilic attack. The C-6 position, insulated from this direct resonance donation, remains highly electron-deficient and hyper-activated by the adjacent N-1 atom. This electronic disparity allows for strictly regioselective SNAr at the C-6 position, paving the way for orthogonal, stepwise functionalization[2].

Functionalization Workflow & Visualization

The standard workflow leverages the inherent reactivity gradient: C-6 SNAr → C-3 Cross-Coupling/SNAr → C-4 Amidation.

G SM 3,6-Difluoro-4-pyridazinamine (Highly Activated Scaffold) Step1 C-6 SNAr Reaction (Regioselective Displacement) SM->Step1 Nucleophile (1 eq) DIPEA, 80°C Step2 C-3 Cross-Coupling (Suzuki-Miyaura / 2nd SNAr) Step1->Step2 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 100°C Step3 C-4 Amine Derivatization (Amidation / Buchwald-Hartwig) Step2->Step3 R-COOH, HATU DIPEA, RT

Orthogonal functionalization workflow of 3,6-difluoro-4-pyridazinamine in drug discovery.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes for the stepwise functionalization of the scaffold.

Reaction PhaseTarget PositionTypical Reagents & ConditionsYield RangeRegioselectivity (Target:Other)Self-Validation Metric
Phase 1: SNAr C-6Sec-amine (1.05 eq), DIPEA, NMP, 80 °C, 2–4 h85–95%>99:1 (C-6 vs C-3)19F NMR: Single fluorine peak remains.
Phase 2: Coupling C-3Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 100 °C70–85%N/A (Only C-3 F present)19F NMR: Complete loss of F signal.
Phase 3: Amidation C-4R-COOH, HATU, DIPEA, DCM, RT, 12 h60–80%N/A1H NMR: Downfield shift of NH proton.

Step-by-Step Experimental Protocols

Protocol A: Regioselective SNAr at C-6 Objective: Displace the C-6 fluorine with a nitrogen or oxygen nucleophile while preserving the C-3 fluorine[3]. Procedure:

  • Preparation : In an oven-dried round-bottom flask, dissolve 3,6-difluoro-4-pyridazinamine (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.2 M.

  • Reagent Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) followed by the desired nucleophile (e.g., morpholine, 1.05 equiv). Causality Note: Strict stoichiometric control of the nucleophile prevents over-reaction at the deactivated C-3 position.

  • Reaction : Heat the mixture to 80 °C under an inert argon atmosphere for 2–4 hours.

  • Monitoring : Monitor via LC-MS. The reaction is complete when the starting material mass is consumed, and the [M+H]+ corresponding to the mono-substituted product dominates.

  • Workup & Validation : Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to remove NMP. Dry over Na2SO4, concentrate, and purify via silica gel chromatography. Self-Validation System: Analyze the product via 19F NMR. The starting material exhibits two distinct fluorine signals. The product must show exactly one fluorine signal. In 1H NMR, the C-5 proton will appear as a doublet due to scalar coupling with the remaining C-3 fluorine, confirming C-6 substitution[4].

Protocol B: Suzuki-Miyaura Cross-Coupling at C-3 Objective: Arylate the remaining C-3 position utilizing the residual carbon-fluorine bond. Procedure:

  • Preparation : Charge a microwave vial with the C-6 substituted intermediate (1.0 equiv), an aryl boronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Catalyst Addition : Add Pd(dppf)Cl2 (0.05 equiv). Causality Note: The bidentate dppf ligand promotes challenging oxidative additions into C-F bonds by stabilizing the palladium center during the catalytic cycle.

  • Solvent : Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.1 M). Seal the vial and purge with argon for 5 minutes.

  • Reaction : Heat the mixture at 100 °C for 12 hours (or 120 °C for 45 minutes via microwave irradiation).

  • Workup & Validation : Filter through a Celite pad, concentrate, and purify via reverse-phase HPLC or silica gel chromatography. Self-Validation System: The 19F NMR spectrum must be completely blank, indicating the successful oxidative addition and displacement of the final fluorine atom[5].

Protocol C: Derivatization of the C-4 Amine Objective: Convert the primary amine into an amide to finalize the drug-like scaffold. Procedure:

  • Activation : In a dry flask, dissolve the desired carboxylic acid (1.2 equiv) and HATU (1.3 equiv) in anhydrous DCM (0.1 M). Add DIPEA (3.0 equiv) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling : Add the C-3/C-6 disubstituted pyridazinamine intermediate (1.0 equiv) to the solution. Causality Note: The C-4 amine is sterically hindered and electronically deactivated by the adjacent ring nitrogens; pre-activation with HATU is mandatory for efficient coupling.

  • Reaction : Stir at room temperature for 12–18 hours.

  • Workup & Validation : Quench with saturated aqueous NaHCO3. Extract with DCM, dry, and concentrate. Self-Validation System: In 1H NMR, the broad singlet corresponding to the primary amine (-NH2) will be replaced by a single, downfield-shifted amide proton (-NH) peak (typically >8.5 ppm).

References

  • Sinfoo Biotech. "3,6-difluoro-4-Pyridazinamine,(CAS# 1894919-32-4)." Sinfoo Biotech Catalog. URL:[1]

  • BenchChem. "3,6-Difluoro-4-Pyridazinamine Product Details & SNAr Reactivity." BenchChem Technical Support Center. URL:[3]

  • Baran Lab. "Haloselectivity of Heterocycles." Baran Lab Seminars. URL:[2]

  • Pattison, G. "Tetrafluoropyridazine: a scaffold for the synthesis of highly functionalised heterocycles." Durham University E-Theses (2008). URL:[5]

  • Perez Gomez, G. "Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks." Ludwig-Maximilians-University Munich Dissertation (2023). URL:[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 3,6-difluoro-4-pyridazinamine

From the desk of a Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges w...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3,6-difluoro-4-pyridazinamine. Low solubility is a frequent hurdle in experimental workflows, leading to inconsistent results, reduced reaction yields, and difficulties in biological assays. This document provides a structured, in-depth approach to systematically diagnose and overcome these issues, moving from fundamental principles to practical, step-by-step protocols. Our goal is to empower you with the knowledge to not only solve the immediate problem but also to build a robust strategy for handling similar compounds in the future.

Section 1: Understanding the Molecule - Why is Solubility a Challenge?

Q1: What are the key structural features of 3,6-difluoro-4-pyridazinamine that influence its solubility?

A1: The solubility behavior of 3,6-difluoro-4-pyridazinamine is governed by a complex interplay of its functional groups and overall molecular structure. The principle of "like dissolves like" is a fundamental starting point for understanding this behavior; polar molecules tend to dissolve in polar solvents, while non-polar molecules favor non-polar solvents.[1]

The molecule possesses several key features:

  • Pyridazine Ring: This heterocyclic ring contains two nitrogen atoms, making it polar and capable of acting as a hydrogen bond acceptor.

  • Amine Group (-NH₂): The primary amine is a polar, hydrogen-bond-donating group. Crucially, it is also basic and can be protonated to form a highly polar, and therefore more soluble, ammonium salt.

  • Difluoro Substitution: The two fluorine atoms are highly electronegative, creating strong dipoles within the molecule. This increases its overall polarity compared to an unsubstituted pyridazine core.

The combination of these polar features suggests the molecule should have some affinity for polar solvents. However, the rigid, planar aromatic ring system contributes to strong crystal lattice energy. For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome both the energy holding the crystal lattice together and the energy required to create a cavity in the solvent.[2][3] Often, compounds like this are not "polar enough" for highly aqueous systems and not "non-polar enough" for purely non-polar organic solvents, leading to poor solubility across a wide range of common single-solvent systems.

Caption: Structure of 3,6-difluoro-4-pyridazinamine.

Section 2: Initial Troubleshooting Steps

Q2: I'm observing solid material in my experiment. How do I confirm that poor solubility is the root cause?

A2: Visual inspection is the first and most critical diagnostic step. If you can see suspended solid particles, cloudiness (turbidity), or material that has precipitated at the bottom of your vessel after attempting to dissolve the compound, poor solubility is the likely culprit. This is especially true if the issue is reproducible across multiple attempts. Other indicators include reaction yields that are unexpectedly low or inconsistent, as the undissolved material is not available to react.

Q3: What is the most logical workflow for addressing a suspected solubility issue?

A3: A systematic approach is crucial to efficiently resolving the problem without introducing confounding variables into your experiment. The following decision tree outlines a proven workflow, starting with the simplest and most common solutions before progressing to more complex methods.

Troubleshooting_Workflow Start Start: Low solubility suspected OptimizeSolvent Optimize Solvent System (Like Dissolves Like) Start->OptimizeSolvent Is the primary solvent optimal? TryCosolvent Use a Co-Solvent System OptimizeSolvent->TryCosolvent Single solvent insufficient TrypH Utilize pH Modification (Compound is basic) TryCosolvent->TrypH Still not soluble Success Success: Compound Dissolved TryCosolvent->Success Soluble TryTemp Apply Gentle Heating TrypH->TryTemp Still not soluble or pH not an option TrypH->Success Soluble TryTemp->Success Soluble Failure Problem Persists: Investigate other factors (e.g., compound purity, degradation) TryTemp->Failure Insoluble or degradation observed

Caption: A decision tree for systematically addressing poor reactant solubility.

Section 3: Advanced Solubility Enhancement Techniques

Q4: How can I systematically screen for a better solvent or co-solvent system?

A4: When a single solvent fails, a co-solvent system is a powerful next step. Co-solvents are water-miscible organic solvents that, when added to a primary solvent, modify the overall polarity of the medium. This can create a more favorable environment for the solute, effectively increasing its solubility.[4][5] The goal is to find a blend that best matches the polarity of 3,6-difluoro-4-pyridazinamine. A systematic screening is the most efficient way to identify an effective co-solvent blend.

Table 1: Properties of Common Organic Solvents for Screening

Solvent Polarity Index Dielectric Constant (ε) Primary Use / Characteristics
Dimethyl Sulfoxide (DMSO) 7.2 47.2 Highly polar aprotic; excellent for dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF) 6.4 36.7 Polar aprotic; similar to DMSO but more volatile.
Acetonitrile (ACN) 5.8 37.5 Polar aprotic; common in chromatography.
Methanol (MeOH) 5.1 32.7 Polar protic; can act as H-bond donor/acceptor.
Ethanol (EtOH) 4.3 24.5 Polar protic; less polar than methanol.[6]
Isopropanol (IPA) 3.9 19.9 Polar protic; useful for intermediate polarity compounds.
Tetrahydrofuran (THF) 4.0 7.5 Moderately polar aprotic ether.

| Dichloromethane (DCM) | 3.1 | 9.1 | Non-polar; useful for less polar compounds. |

Experimental Protocol 1: Small-Scale Co-Solvent Solubility Screening

Objective: To identify an effective co-solvent or co-solvent mixture to dissolve 3,6-difluoro-4-pyridazinamine at a target concentration.

Materials:

  • 3,6-difluoro-4-pyridazinamine

  • A selection of potential co-solvents (e.g., DMSO, DMF, Methanol, Acetonitrile)

  • Primary experimental solvent (e.g., buffer, reaction solvent)

  • Small glass vials (e.g., 1.5 mL) with caps

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Preparation: Weigh a small, precise amount of 3,6-difluoro-4-pyridazinamine (e.g., 2 mg) into several labeled vials.

  • Initial Test (Primary Solvent): To one vial, add a calculated volume of your primary solvent to achieve the target concentration (e.g., 1 mL for 2 mg/mL). Vortex for 1-2 minutes. Observe for complete dissolution. This is your negative control.

  • Co-Solvent Addition: To the remaining vials, add a small volume of a pure co-solvent (e.g., 50 µL of DMSO). Vortex thoroughly. If the compound dissolves, you have found a potential stock solvent.

  • Screening Blends: If the compound does not dissolve in the pure primary solvent, create co-solvent blends. For example, prepare 1 mL mixtures of your primary solvent containing 5%, 10%, and 25% (v/v) of a co-solvent (e.g., 50 µL, 100 µL, 250 µL of DMSO topped up to 1 mL with the primary solvent).

  • Testing Blends: Add the prepared co-solvent blends to the vials containing the compound.

  • Agitation & Observation: Cap each vial securely and vortex for 2-3 minutes. Allow the vials to stand for 15-20 minutes and visually inspect for any undissolved solid against a dark background.

  • Analysis: Record which co-solvent and at what minimum concentration resulted in complete dissolution. This is your lead condition. Always run a vehicle control (the successful co-solvent blend without the compound) in your final experiment to check for downstream compatibility.

Q5: The compound contains a basic amine group. Can I use pH modification to improve solubility?

A5: Absolutely. This is one of the most effective strategies for ionizable compounds.[7][8] The amine group on 3,6-difluoro-4-pyridazinamine is a weak base. By adding a small amount of acid, you can protonate this amine, forming a cationic salt (an ammonium derivative). This salt is significantly more polar than the neutral parent molecule and, as a result, is often dramatically more soluble in polar protic solvents and aqueous systems.

pH_Modification Neutral R-NH₂ (Low Solubility, Neutral) Protonated R-NH₃⁺ (High Solubility, Cationic Salt) Neutral->Protonated + H⁺ (Acid) Protonated->Neutral - H⁺ (Base)

Sources

Optimization

optimizing reaction temperatures and conditions for 3,6-difluoro-4-pyridazinamine

Welcome to the Technical Support Center for the synthesis and optimization of 3,6-difluoro-4-pyridazinamine (CAS: 1894919-32-4 / 1313444-13-1). This compound is a highly sought-after halogenated amine building block util...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3,6-difluoro-4-pyridazinamine (CAS: 1894919-32-4 / 1313444-13-1). This compound is a highly sought-after halogenated amine building block utilized in the development of pharmaceuticals, agrochemicals, and advanced materials[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we dissect the mechanistic causality behind the reaction conditions, providing you with a self-validating workflow to ensure high yields, strict regioselectivity, and scalable reproducibility.

I. Core Experimental Workflow & Mechanistic Causality

The synthesis of 3,6-difluoro-4-pyridazinamine is typically achieved via a two-step sequence starting from 3,4,6-trichloropyridazine: a regioselective amination followed by a high-temperature Halogen Exchange (Halex) fluorination[1][2].

  • Step 1 (Amination): The C-4 position of the pyridazine ring is the most electrophilic and activated toward nucleophilic substitution due to the combined inductive and mesomeric effects of the adjacent nitrogen and halogen atoms[2]. Kinetic control is essential here to prevent over-amination.

  • Step 2 (Halex Fluorination): Once the amino group is installed, it donates electron density into the ring, deactivating the remaining C-3 and C-6 chlorine atoms toward further nucleophilic aromatic substitution (SNAr). Overcoming this activation barrier requires harsh thermodynamic conditions (175–192 °C) and highly active "naked" fluoride sources[1].

OptimizationLogic SM 3,4,6-Trichloropyridazine (Highly Electrophilic) Step1 Amination (Kinetic Control) NH₄OH, Dioxane, 75-90°C SM->Step1 Int 4-Amino-3,6-dichloropyridazine (Deactivated Ring) Step1->Int Step2 Halex Fluorination (Thermodynamic) KF, DMSO/Sulfolane, 175-192°C Int->Step2 Prod 3,6-Difluoro-4-pyridazinamine (Target API Intermediate) Step2->Prod

Synthesis workflow of 3,6-difluoro-4-pyridazinamine via amination and Halex fluorination.

II. Quantitative Data & Reaction Parameters

To establish a self-validating system, compare your experimental parameters against the optimized baselines below. Deviation from these metrics usually indicates reagent degradation or moisture contamination.

Table 1: Amination Reaction Parameters (Kinetic Control)

Reagent Solvent Temperature (°C) Time (h) Regioselectivity (C-4 vs C-3/6)
Aqueous NH₃ (28%) 1,4-Dioxane 90 12 - 16 High (>90%)[3]
Aqueous NH₃ (28%) None (Neat NH₃) 75 16 High (>95%)[4]

| NH₃ (liquid) | Autoclave | > 120 | 8 | Low (Over-amination) |

Table 2: Halex Fluorination Conditions (Thermodynamic Control)

Solvent Temperature (°C) Catalyst / Additive Time (h) Expected Yield (%) Notes
DMSO 150 None 24 < 20 Insufficient thermal energy.
DMSO 175 - 192 None 12 - 16 60 - 75 Standard protocol[1]. Monitor for DMSO degradation.
Sulfolane 190 None 12 - 16 75 - 80 Superior thermal stability compared to DMSO.

| Sulfolane | 160 | 18-Crown-6 (PTC) | 12 | ~ 80 | PTC lowers required activation energy for naked F⁻. |

III. Step-by-Step Methodologies

Protocol A: Regioselective Amination to 4-Amino-3,6-dichloropyridazine
  • Preparation: In a pressure-rated reaction vessel, suspend 3,4,6-trichloropyridazine (1.0 eq) in a 1:1 volumetric mixture of 1,4-dioxane and concentrated ammonium hydroxide (NH₄OH)[3]. Alternatively, a large excess of concentrated aqueous ammonia can be used as both reagent and solvent[4].

  • Reaction: Seal the vessel and heat the mixture to 75 °C – 90 °C with vigorous stirring for 16 hours[3][4].

  • Validation: Monitor the reaction via LC-MS. The mass of the intermediate should reflect the displacement of exactly one chlorine atom (M-Cl+NH₂).

  • Workup: Concentrate the mixture under reduced pressure to remove excess ammonia and dioxane[3][4]. Extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude intermediate[4]. Purify via silica gel chromatography if necessary[3].

Protocol B: Halex Fluorination to 3,6-Difluoro-4-pyridazinamine
  • Preparation: In a rigorously dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 4-amino-3,6-dichloropyridazine (1.0 eq) and spray-dried Potassium Fluoride (KF) (4.0 eq).

  • Solvent Addition: Add anhydrous DMSO or Sulfolane. Critical: The solvent must have a water content of <50 ppm (verified via Karl Fischer titration).

  • Reaction: Heat the mixture to 175 °C – 192 °C with vigorous stirring for 12–24 hours[1].

  • Validation: Withdraw a 50 µL aliquot, quench in 1 mL of water, and extract with 1 mL of ethyl acetate. Run LC-MS to confirm the complete disappearance of the monochloro-monofluoro intermediate before proceeding.

  • Workup: Cool to room temperature and quench the reaction mixture with ice-water to precipitate the product. Extract with ethyl acetate, wash extensively with water (to remove DMSO/Sulfolane) and brine, dry over Na₂SO₄, and purify via flash chromatography[1].

IV. Troubleshooting & FAQs

Q1: Why is my amination reaction yielding a mixture of regioisomers (C-3/C-6 amination)? A1: While the C-4 chlorine is the most activated leaving group[2], excessive temperatures (>100 °C) or prolonged reaction times compromise kinetic control, leading to thermodynamic mixtures or over-amination. Strictly maintain the internal temperature between 75 °C and 90 °C[3][4].

Q2: The Halex fluorination is stalling at <20% conversion. How can I drive the reaction to completion? A2: Fluoride is a "hard" nucleophile; its reactivity is severely dampened by hydrogen bonding. If your KF is not rigorously anhydrous, the fluoride ions are heavily solvated by water and rendered unreactive. You must use spray-dried KF and anhydrous solvent. Additionally, because the amino group deactivates the ring toward SNAr, high temperatures (175–192 °C) are mandatory[1]. If using DMSO, consider adding a phase-transfer catalyst (PTC) like 18-crown-6 or tetraphenylphosphonium bromide to increase the solubility and reactivity of the fluoride ions.

Q3: My reaction mixture turns black and yields numerous degradation products during the Halex step in DMSO. A3: DMSO undergoes thermal decomposition near its boiling point (189 °C), releasing dimethyl sulfide and other reactive sulfur species that can degrade your product. If your optimized temperature exceeds 180 °C, switch the solvent to Sulfolane. Sulfolane boasts a boiling point of 285 °C and provides superior thermal stability for high-temperature SNAr reactions.

Q4: How do I prevent the difficult chromatographic separation of the monochloro-monofluoro intermediate from the final difluoro product? A4: The key is self-validation prior to workup. Do not quench the bulk reaction until LC-MS confirms the complete consumption of the monochloro intermediate. If the reaction stalls, do not work it up; instead, cool the reaction, add an additional 1.0 eq of rigorously dried KF, and resume heating. Separating the intermediates post-workup is notoriously difficult due to their nearly identical polarities.

V. References

  • Journal of Medicinal Chemistry - ACS Publications. "Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5′-nucleotidase". Available at:[Link]

  • Google Patents. "WO2003087098A1 - Nitrogen-containing bicyclic heterocycles for use as antibacterials". Available at:

Sources

Troubleshooting

Technical Support Center: Handling the Moisture Sensitivity of 3,6-difluoro-4-pyridazinamine

Introduction: 3,6-difluoro-4-pyridazinamine is a critical pyridazine-based building block in the synthesis of advanced pharmaceutical and agrochemical compounds[1]. Its utility is derived from the reactive nature of its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 3,6-difluoro-4-pyridazinamine is a critical pyridazine-based building block in the synthesis of advanced pharmaceutical and agrochemical compounds[1]. Its utility is derived from the reactive nature of its fluorinated, electron-deficient heterocyclic ring system. However, this same reactivity makes the compound highly susceptible to degradation by moisture. Inconsistent experimental results, low yields, and the formation of complex impurities can often be traced back to improper handling and storage. This guide provides field-proven insights and protocols to help researchers mitigate the risks associated with the moisture sensitivity of this reagent, ensuring reproducibility and success in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes 3,6-difluoro-4-pyridazinamine so sensitive to moisture?

A: The moisture sensitivity arises from two primary chemical features:

  • Electron-Deficient Ring: The pyridazine ring, with its two adjacent nitrogen atoms, is inherently electron-poor. This effect is intensified by the two strongly electron-withdrawing fluorine atoms. This makes the carbon atoms bonded to fluorine highly electrophilic and susceptible to nucleophilic attack[2].

  • Nucleophilic Attack: Water (or hydroxide ions) can act as a nucleophile, attacking one of the C-F positions. This can lead to a nucleophilic aromatic substitution reaction, displacing a fluoride ion and forming a hydroxylated impurity. The amino group (-NH2) can also be oxidized, a common degradation pathway for aminopyridines[3].

Q2: I've just received a new bottle. What is the correct way to store it?

A: Proper initial storage is the most critical step to ensure the long-term viability of the reagent. Immediately upon receipt, transfer the manufacturer's container into a controlled environment. Never store it on an open lab shelf. See the summary table below for ideal conditions.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Location Laboratory Freezer (-20°C)Reduces the rate of any potential degradation reactions.
Container Tightly-sealed original containerPrevents ingress of ambient air and moisture.
Secondary Containment Sealable bag or desiccator cabinetProvides an additional barrier against moisture, especially during temperature changes.

Q3: What are the physical signs that my compound may have degraded?

A: While analytical confirmation is always necessary, visual inspection can provide early warnings. Look for:

  • Color Change: A shift from a white or off-white powder to yellow or brown hues.

  • Clumping: The powder may become sticky or form hard clumps due to hygroscopicity and potential polymerization[4].

  • Poor Solubility: Degraded material, particularly polymeric byproducts, may exhibit poor solubility in solvents where the pure compound is typically soluble.

Q4: Can I prepare a stock solution in methanol or DMSO and store it?

A: This is strongly discouraged. Protic solvents like methanol and ethanol will react with the compound. While DMSO is a polar aprotic solvent, it is notoriously hygroscopic and difficult to keep completely anhydrous. Stock solutions should be prepared fresh for each experiment using high-purity, anhydrous aprotic solvents (e.g., Acetonitrile, THF, Dichloromethane) under an inert atmosphere.

Section 2: Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and links them to moisture-related degradation of 3,6-difluoro-4-pyridazinamine.

Issue 1: My reaction yield is significantly lower than expected or fails completely.

  • Primary Suspected Cause: You are likely starting with a lower molar quantity of the active reagent than calculated due to degradation from improper storage or handling.

  • Troubleshooting Protocol:

    • Purity Verification: Before starting your synthesis, perform a quick quality control (QC) check on a small sample of your 3,6-difluoro-4-pyridazinamine. A simple HPLC-UV analysis is often sufficient to assess purity by comparing the area of the main peak to any impurity peaks[5].

    • Inert Atmosphere Weighing: Do not weigh the compound on an open bench. Even brief exposure to ambient humidity can cause surface degradation. Perform all weighing operations inside a nitrogen or argon-filled glovebox or in a container that can be sealed and purged with inert gas.

    • Rigorous Solvent Anhydrousness: Ensure your reaction solvents are truly dry. Use freshly distilled solvents, a solvent purification system (SPS), or newly opened bottles of anhydrous solvent.

Issue 2: My mass spectrometry results show an unexpected peak at [M+18-19] or [M-F+OH].

  • Primary Suspected Cause: This mass signature is a classic indicator of hydrolysis, where a fluorine atom has been replaced by a hydroxyl (-OH) group from water. The reaction is: C₄H₃F₂N₃ + H₂O → C₄H₄FN₃O + HF.

  • Troubleshooting Protocol:

    • Confirm the Structure: Use LC-MS/MS to fragment the parent ion of the impurity. The fragmentation pattern can help confirm the structural assignment[6].

    • Review Glassware Preparation: Ensure all glassware is rigorously dried before use, either by oven-drying (>120°C) for several hours and cooling under a stream of inert gas or by flame-drying under vacuum.

    • Scrutinize Other Reagents: Moisture can be introduced by other reagents in the reaction. Ensure all starting materials and catalysts are anhydrous.

dot

degradation_pathway start 3,6-difluoro-4-pyridazinamine (C₄H₃F₂N₃) product 3-fluoro-6-hydroxy-4-pyridazinamine (Hydrolysis Product) start->product Nucleophilic Aromatic Substitution moisture H₂O (Trace Moisture) moisture->product byproduct HF (Hydrogen Fluoride) product->byproduct Elimination

Caption: Proposed hydrolysis pathway of 3,6-difluoro-4-pyridazinamine.

Issue 3: I am getting inconsistent results from run to run, even when using the same bottle of reagent.

  • Primary Suspected Cause: Repeated exposure of the bulk reagent to the atmosphere during each use is causing progressive degradation. The compound's purity is different every time you use it.

  • Troubleshooting Protocol:

    • Implement Aliquoting: Upon receiving a new bottle, immediately transfer it to a glovebox. Aliquot the powder into several smaller, single-use vials. This ensures the main stock remains pristine.

    • Standardize the Workflow: Adopt a strict, standardized workflow for handling the compound. This removes variability between experiments and between different lab members. The workflow diagram below provides a validated template.

dot

experimental_workflow receive 1. Receive Compound glovebox 2. Immediately Transfer to Glovebox receive->glovebox aliquot 3. Aliquot into Pre-Dried, Inert-Atmosphere Vials glovebox->aliquot store 4. Store Aliquots in Desiccated Freezer (-20°C) aliquot->store weigh 5. Use One Aliquot per Experiment for Weighing (Inside Glovebox) store->weigh react 6. Add to Reaction (Anhydrous Glassware & Solvents) weigh->react qc 7. Post-Reaction QC (LC-MS, NMR) react->qc

Caption: Recommended workflow for handling 3,6-difluoro-4-pyridazinamine.

Section 3: Recommended Analytical Protocols

Adherence to a self-validating system requires routine checks. Below are outlines for key analytical procedures.

Protocol 1: General Purpose HPLC Method for Purity Assessment

  • Objective: To quickly determine the purity of the starting material and detect the presence of more polar degradation products.

  • Methodology:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Prep: Dissolve a small amount (~1 mg/mL) in Acetonitrile.

  • Expected Result: Pure 3,6-difluoro-4-pyridazinamine will show a single major peak. Hydrolysis products, being more polar, will typically have shorter retention times.

Protocol 2: Confirmation of Identity and Degradation by NMR

  • Objective: To confirm the chemical structure and identify impurities.

  • Methodology:

    • Solvent: Use an anhydrous deuterated solvent such as DMSO-d₆ or CDCl₃ from a sealed ampule.

    • ¹H NMR: Acquire a standard proton spectrum. Look for the characteristic aromatic signals. The appearance of new, broad peaks may suggest degradation.

    • ¹⁹F NMR: This is a highly sensitive technique for this compound. The pure material should show distinct signals corresponding to the two fluorine atoms. The appearance of new signals in the ¹⁹F spectrum is a definitive indicator of degradation or impurity formation (e.g., formation of an F-C-OH species will shift the remaining fluorine's signal).

References

  • Taleb, S., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Retrieved from [Link]

  • Sim, Y., et al. (2015). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. Retrieved from [Link]

  • Deshmukh, M. B. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?. ResearchGate. Retrieved from [Link]

  • Ferrer, C., et al. (2011). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
  • Sereda, G. A., et al. (2022). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Hetlani, E., et al. (2023). Exploration of degradation pathways of six antibiotics using a novel Co0.5Fe0.5Fe2O₄ nanozyme. National Center for Biotechnology Information. Retrieved from [Link]

  • Sivak, A. S., et al. (2020). Proposed degradation pathways of pyridine derivatives in bacteria. ResearchGate. Retrieved from [Link]

  • El-Sayed, A. A., et al. (2022). Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][1][7][8]thiadiazaphosphepinone compounds, bearing a pyridine moiety. Arabian Journal of Chemistry. Retrieved from [Link]

  • Maisonial, A., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI. Retrieved from [Link]

  • Anonymous. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

  • Nanda, G. P., et al. (2024). The role of pyridine nitrogen position on the moisture sensitivity of organic emitters. DOI. Retrieved from [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis.
  • Kennedy, C. R., et al. (2020). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. National Center for Biotechnology Information. Retrieved from [Link]

  • Kennedy, C. R., et al. (2020). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. Retrieved from [Link]

  • Synfacts. (2021). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Thieme. Retrieved from [Link]

  • Lin, Y., et al. (2010). Analytical Methods. RSC Publishing.
  • de la Hoz, A., & Elguero, J. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Retrieved from [Link]

  • Taleb, S., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Methods for 3,6-Difluoro-4-Pyridazinamine Analysis

Welcome to the dedicated technical support center for the HPLC analysis of 3,6-difluoro-4-pyridazinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the HPLC analysis of 3,6-difluoro-4-pyridazinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for method optimization and troubleshooting. Drawing upon established chromatographic principles and field-proven insights, this resource aims to empower you to develop robust and reliable analytical methods.

Section 1: Understanding the Analyte - Physicochemical Properties and HPLC Implications

A successful HPLC method is built upon a fundamental understanding of the analyte's chemical nature. 3,6-difluoro-4-pyridazinamine is a fluorinated, nitrogen-containing heterocyclic compound. Its structure presents specific challenges and opportunities for chromatographic separation.

While specific experimental data for 3,6-difluoro-4-pyridazinamine is not widely published, we can infer its likely behavior based on its structural components: the pyridazine ring, an amino group, and two fluorine atoms.

  • The Pyridazine Moiety: The pyridazine ring contains two adjacent nitrogen atoms, making it a weak base. The pKa of unsubstituted pyridazine is approximately 2.3. The presence of the amino group will increase the basicity. This basicity is a critical factor in HPLC, as it can lead to strong interactions with acidic residual silanols on the surface of traditional silica-based stationary phases, a primary cause of peak tailing.[1][2]

  • The Amino Group: The primary amine at the 4-position is a key functional group that contributes to the molecule's basicity and polarity. Its ability to accept a proton makes the molecule's retention highly dependent on the mobile phase pH.

  • Fluorine Substituents: The two fluorine atoms are strong electron-withdrawing groups. This electronic effect can influence the pKa of the molecule and its overall polarity. Fluorination can sometimes lead to unique interactions with certain stationary phases, a phenomenon known as "fluorophilicity".[3]

Implications for HPLC Method Development:

  • Peak Tailing Potential: The basic nature of the molecule is the most significant challenge, predisposing it to peak tailing on standard C18 columns due to interactions with silanol groups.[2][4]

  • pH-Dependent Retention: The retention time and peak shape will be highly sensitive to the mobile phase pH. Controlling the ionization state of the amine is crucial for achieving reproducible results.[5]

  • Polarity Considerations: The combination of the polar pyridazine ring and amino group suggests that the compound is relatively polar. This may lead to poor retention on traditional C18 columns with highly aqueous mobile phases.[6]

Section 2: Recommended Starting HPLC Method

This section provides a robust starting point for your method development. These conditions are based on established principles for analyzing polar, basic compounds.

ParameterRecommendationRationale
Column High-purity, end-capped C18 or a polar-embedded C18 (e.g., amide or carbamate phase)High-purity silica minimizes exposed silanols, reducing peak tailing.[1] Polar-embedded phases offer better retention for polar compounds in highly aqueous mobile phases and can provide alternative selectivity.
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterA low pH mobile phase (around 2.5-3.0) will ensure the analyte is fully protonated and suppresses the ionization of residual silanols, leading to improved peak shape.[4][7]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower viscosity.[8] Methanol can offer different selectivity and is a good alternative to explore.
Gradient Profile Start with a shallow gradient (e.g., 5-95% B over 15 minutes)A gradient is recommended to ensure elution of the analyte and any potential impurities with good peak shape.
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)A standard flow rate for initial method development. This can be scaled according to USP <621> guidelines if using columns with different dimensions.[9][10]
Column Temperature 30-40 °CElevated temperature can improve peak efficiency and reduce mobile phase viscosity.
Detection (UV) 254 nm or 280 nm (scan for optimal wavelength)Aromatic and heterocyclic compounds typically absorb in this range. Perform a UV scan of the analyte to determine the absorbance maximum for optimal sensitivity. A method for aminopyridines used 280 nm.[11]
Injection Volume 5-10 µLKeep the injection volume small to minimize peak distortion.
Sample Diluent Initial mobile phase composition (e.g., 95:5 Mobile Phase A:B)Dissolving the sample in a solvent weaker than the mobile phase at the start of the gradient is critical to prevent peak fronting and splitting.[1]

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the analysis of 3,6-difluoro-4-pyridazinamine.

Q1: Why is my peak for 3,6-difluoro-4-pyridazinamine showing significant tailing?

A1: Peak tailing is the most common issue for basic analytes like 3,6-difluoro-4-pyridazinamine. It is almost always caused by secondary interactions between the protonated amine group on your analyte and ionized, acidic silanol groups on the silica surface of the HPLC column.[12]

Troubleshooting Workflow for Peak Tailing

Caption: Troubleshooting workflow for peak tailing.

Q2: My analyte is eluting too early, close to the void volume. How can I increase its retention?

A2: Poor retention of a polar compound is common on reversed-phase columns, especially with high organic content in the mobile phase.

  • Decrease the Organic Content: The most straightforward approach is to make the mobile phase more polar (more aqueous). Decrease the initial percentage of acetonitrile or methanol in your gradient.

  • Use a Polar-Embedded Column: If you are using a standard C18 column, it may be experiencing "phase collapse" or "dewetting" in highly aqueous mobile phases. Switching to a C18 column with a polar-embedded group or a phenyl-hexyl column can provide more stable retention under these conditions.[6]

  • Ensure Proper pH: While low pH is good for peak shape, ensure it's not so low that it makes your compound excessively polar. For basic compounds, increasing the pH slightly (while staying below the pKa of silanols, ~pH 4-5) can sometimes increase retention, but this must be balanced with the risk of peak tailing.

  • Consider HILIC: For very polar compounds that are not retained in reversed-phase, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent.

Q3: I'm seeing peak fronting. What is the cause?

A3: Peak fronting is typically caused by one of two issues:

  • Sample Overload: You are injecting too much sample onto the column. The peak shape should become more symmetrical as you decrease the injection volume or the sample concentration.[1]

  • Sample Solvent Mismatch: The solvent your sample is dissolved in is significantly stronger (less polar) than your initial mobile phase.[1] For example, if your gradient starts at 5% acetonitrile but your sample is dissolved in 50% acetonitrile, the sample will travel down the column in a "band" before the separation properly begins, leading to a fronting peak. Solution: Always try to dissolve your sample in the initial mobile phase conditions or a weaker solvent.

Q4: My retention times are drifting between injections. What should I do?

A4: Unstable retention times point to a lack of equilibration or changes in the mobile phase.

  • Increase Column Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase.[1]

  • Check Mobile Phase Preparation: Ensure your mobile phase is well-mixed and has not evaporated, which would change the organic-to-aqueous ratio. If using buffers, make sure they are fully dissolved and within their effective buffering range.

  • Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant retention time shifts.

  • Check for Leaks: Inspect your HPLC system for any leaks, as this will affect the flow rate and pressure, leading to retention time variability.

Section 4: Frequently Asked Questions (FAQs)

What is the best type of column to use? For initial development, a modern, high-purity, end-capped C18 column from a reputable manufacturer is a good start. If peak tailing persists or retention is poor, consider a column with a polar-embedded stationary phase.

How do I validate this HPLC method? Method validation should be performed according to ICH Q2(R2) guidelines.[13][14] This involves assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[15][16] The goal is to provide documented evidence that the method is suitable for its intended purpose.[17]

Can I use a different mobile phase additive besides acid? Yes. If low pH does not resolve peak tailing, a competing base like triethylamine (TEA) can be added to the mobile phase at a low concentration (e.g., 5-10 mM). TEA will preferentially interact with the active silanol sites, "shielding" them from your analyte. However, TEA can shorten column lifetime and may suppress MS signals if using LC-MS.[7]

How do I improve the sensitivity of my method? To improve sensitivity, ensure you are monitoring at the wavelength of maximum absorbance (λmax). You can also increase the injection volume, but be mindful of potential peak shape distortion. Using a clean sample and high-purity solvents will reduce baseline noise, which in turn lowers the limit of detection (LOD) and limit of quantitation (LOQ).

Section 5: Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)

  • Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.

  • Carefully add 1 mL of high-purity formic acid to the water.

  • Cap the bottle and mix thoroughly by inversion.

  • Sonicate the solution for 10-15 minutes to degas.

  • Repeat the process for Mobile Phase B, using HPLC-grade acetonitrile instead of water.

Protocol 2: System Suitability Testing

System suitability tests are essential to ensure the chromatographic system is performing adequately. These tests should be run before acquiring any sample data.[18][19]

  • Prepare a standard solution of 3,6-difluoro-4-pyridazinamine at a concentration that gives a significant detector response.

  • Make five replicate injections of the standard solution.

  • Calculate the following parameters based on the resulting chromatograms:

    • Tailing Factor (T): Should ideally be ≤ 1.5.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

    • Relative Standard Deviation (RSD) of Retention Time: Should be ≤ 1.0%.

    • Theoretical Plates (N): Should be > 2000.

These acceptance criteria ensure the precision, efficiency, and peak symmetry of the system are acceptable for analysis.

Logical Relationship of HPLC Parameters for 3,6-difluoro-4-pyridazinamine Analysis

Caption: Relationship between analyte properties and HPLC parameters.

Section 6: References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]

  • Waters Corporation. New USP <621> Guidelines. Available from: [Link]

  • LCGC. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Available from: [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis? Available from: [Link]

  • LCGC. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available from: [Link]

  • Scribd. USP 621 Chromatography Guidelines. Available from: [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available from: [Link]

  • Agilent Technologies. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available from: [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • ResearchGate. HPLC analysis (UV) after [18F]fluorination of 1. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. Available from: [Link]

  • China National Knowledge Infrastructure. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available from: [Link]

  • National Center for Biotechnology Information. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3,6-difluoro-4-pyridazinamine Coupling Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered durin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during coupling reactions with the sterically hindered and electron-deficient 3,6-difluoro-4-pyridazinamine substrate. Our focus is to move beyond simple procedural lists and delve into the underlying chemical principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Coupling with 3,6-difluoro-4-pyridazinamine

3,6-difluoro-4-pyridazinamine is a valuable building block in medicinal chemistry due to the unique properties imparted by the fluorinated pyridazine core. However, the fluorine atoms flanking the amine group, combined with the electron-deficient nature of the pyridazine ring, present significant steric and electronic challenges for traditional cross-coupling reactions. This guide will address common issues and provide strategies to achieve successful C-N, C-C, and C-alkynyl bond formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination of 3,6-difluoro-4-pyridazinamine with an aryl halide is giving low to no yield. What are the likely causes and how can I fix it?

Low or no yield in this C-N coupling is a frequent issue stemming from a combination of steric hindrance and the reduced nucleophilicity of the pyridazinamine.

Troubleshooting Workflow:

start Low/No Yield in Buchwald-Hartwig Amination ligand Issue: Inadequate Ligand - Steric bulk of standard ligands (e.g., PPh3) clashes with fluorine atoms. start->ligand base Issue: Incorrect Base Strength - Weak bases may not deprotonate the amine effectively. - Excessively strong bases can lead to side reactions. start->base catalyst Issue: Catalyst Inactivity - Pd(0) species may not be forming efficiently. start->catalyst temp Issue: Suboptimal Temperature - Low temperatures may not overcome the activation energy. start->temp sol_ligand Solution: Employ Bulky, Electron-Rich Ligands - Examples: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos). - These ligands promote reductive elimination. ligand->sol_ligand sol_base Solution: Optimize Base Selection - Screen moderately strong, non-nucleophilic bases like Cs2CO3, K3PO4, or LiHMDS. - Avoid strong alkoxides like NaOtBu initially. base->sol_base sol_catalyst Solution: Use Pre-catalysts - Employ well-defined Pd(II) pre-catalysts (e.g., XPhos-Pd-G3) for reliable Pd(0) generation. catalyst->sol_catalyst sol_temp Solution: Adjust Temperature - Gradually increase the reaction temperature, monitoring for decomposition. temp->sol_temp

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

In-depth Explanation:

The key to a successful Buchwald-Hartwig amination with this substrate lies in accelerating the rate-limiting reductive elimination step, which is hampered by steric congestion around the palladium center.[1] Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, are designed to address this.[2][3] Their large steric footprint promotes the formation of a three-coordinate palladium intermediate, which undergoes reductive elimination more readily than a four-coordinate species.[1] The electron-donating nature of these ligands also increases electron density on the palladium, further facilitating the final bond-forming step.

Experimental Protocol: Ligand and Base Screening for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 equiv.), 3,6-difluoro-4-pyridazinamine (1.2 equiv.), base (2.0 equiv.), palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%), and ligand (if not using a pre-catalyst, 4 mol%) to a vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or t-BuOH) to achieve a concentration of 0.1-0.2 M.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

  • Analysis: If the reaction stalls, consider incremental increases in temperature or screening a different combination of ligand and base as outlined in the table below.

Table 1: Recommended Ligand and Base Combinations for Buchwald-Hartwig Amination

LigandRecommended BasesTypical SolventsNotes
XPhos Cs₂CO₃, K₃PO₄Toluene, DioxaneA good starting point for many challenging couplings.
SPhos K₃PO₄, LiHMDSToluene, THFOften effective for electron-deficient amines.
BrettPhos Cs₂CO₃, K₂CO₃t-BuOH, TolueneCan prevent over-arylation of primary amines.
RuPhos K₃PO₄, LiHMDSToluene, DioxaneAnother versatile ligand for hindered substrates.
Q2: I'm attempting a Suzuki-Miyaura coupling to form a C-C bond at the C4 position, but I'm seeing significant decomposition and low product formation. What's going wrong?

The electron-deficient nature of the pyridazine ring makes it susceptible to side reactions under typical Suzuki-Miyaura conditions. The choice of catalyst, ligand, and base is critical to favor the desired cross-coupling pathway.

Troubleshooting Decision Tree:

start Low Yield/Decomposition in Suzuki Coupling catalyst_issue Problem: Catalyst Inefficiency/Side Reactions start->catalyst_issue base_issue Problem: Base-Induced Decomposition start->base_issue boronic_acid_issue Problem: Boronic Acid Instability start->boronic_acid_issue sol_catalyst Solution: Use Bulky, Electron-Rich Ligands - Examples: SPhos, XPhos, or N-heterocyclic carbenes (NHCs). - These stabilize the Pd(0) state and promote oxidative addition. catalyst_issue->sol_catalyst sol_base Solution: Weaker, Non-Hydrolytic Bases - Use K₃PO₄, K₂CO₃, or Cs₂CO₃. - Avoid strong hydroxides like NaOH or KOH. base_issue->sol_base sol_boronic_acid Solution: Use Boronate Esters - Pinacol boronate esters are more stable than the corresponding boronic acids. boronic_acid_issue->sol_boronic_acid

Caption: Troubleshooting Suzuki-Miyaura coupling issues.

In-depth Explanation:

For Suzuki-Miyaura reactions, the oxidative addition of the C-F bond to the Pd(0) center is often the rate-determining step.[4] Highly electron-rich and sterically demanding ligands are necessary to facilitate this process.[5][6] N-heterocyclic carbene (NHC) ligands, in particular, have shown great promise for coupling with sterically hindered substrates due to their strong σ-donating properties.[5] The choice of a milder base is crucial to prevent decomposition of the electron-deficient pyridazine ring.[7]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • Reagent Preparation: Use the corresponding boronate ester if the boronic acid shows instability.

  • Reaction Setup: In an inert atmosphere, combine 3,6-difluoro-4-halopyridazine (if starting from the halogenated precursor) or 3,6-difluoro-4-pyridazinamine (for direct C-H activation, a more advanced method) (1.0 equiv.), the boronic acid or ester (1.5 equiv.), a mild base such as K₃PO₄ (3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos, or a Pd-NHC complex) in a degassed solvent mixture like dioxane/water (10:1).[7]

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor by an appropriate analytical method.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.

Q3: My Sonogashira coupling to introduce an alkyne at the C4 position is failing. What adjustments should I make?

Sonogashira couplings with this substrate are challenging due to potential catalyst inhibition by the pyridazine nitrogen and the amine.[8] The standard Pd/Cu co-catalyst system often requires modification.[9]

Troubleshooting Guide:

  • Problem: Catalyst Poisoning: The basic nitrogen atoms of the pyridazine and the amine can coordinate to the palladium and copper catalysts, inhibiting their activity.

    • Solution 1: Copper-Free Conditions: Employ a copper-free Sonogashira protocol. These systems often use a palladium catalyst with a bulky phosphine ligand (e.g., P(t-Bu)₃) and a soluble amine base like Et₃N or DIPEA in a polar aprotic solvent.[10]

    • Solution 2: Ligand Modification: Use ligands that can electronically and sterically disfavor catalyst inhibition. N-heterocyclic carbene (NHC) palladium complexes can be effective.

  • Problem: Low Reactivity of C-F bond: The C-F bond is generally less reactive in Sonogashira couplings than C-Br or C-I bonds.

    • Solution: If possible, start with the 4-bromo or 4-iodo analogue of 3,6-difluoropyridazinamine. If you must use the fluoro-substituted starting material, higher temperatures and longer reaction times may be necessary.

Table 2: Suggested Conditions for Sonogashira Coupling

ConditionStandard ProtocolRecommended Modification for Hindered Substrate
Catalyst System Pd(PPh₃)₄ / CuIPd(OAc)₂ / SPhos (Copper-free) or a Pd-NHC complex
Base Et₃N or PiperidineDIPEA or Cs₂CO₃
Solvent THF or DMFDioxane or NMP
Temperature Room Temperature to 60 °C80 °C to 120 °C

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald-Hartwig Amination. Wikipedia. Retrieved from [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Retrieved from [Link]

  • Selt, M., et al. (2024). C–C Coupling in sterically demanding porphyrin environments. Beilstein Journals. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Denton, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Retrieved from [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. University of Southampton ePrints. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Selection for 3,6-difluoro-4-pyridazinamine Recrystallization

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 3,6-difluoro-4-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 3,6-difluoro-4-pyridazinamine. We will explore the critical process of solvent selection and provide troubleshooting solutions to common challenges encountered during the purification of this and similar heterocyclic compounds.

The Central Role of Solvent Selection

Recrystallization is a powerful technique for purifying solid organic compounds.[1] Its success hinges on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[2] For 3,6-difluoro-4-pyridazinamine, a polar heterocyclic compound, selecting the right solvent is paramount to achieving high purity and yield. The principle of "like dissolves like" is a foundational concept here; polar compounds tend to dissolve better in polar solvents, and nonpolar compounds in nonpolar solvents.[2][3][4] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.[3][5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: What are the ideal characteristics of a recrystallization solvent for 3,6-difluoro-4-pyridazinamine?

An ideal solvent for this application should meet several criteria:

  • Solubility Profile: It must dissolve 3,6-difluoro-4-pyridazinamine sparingly or not at all at room temperature but show high solubility at its boiling point.[3] This temperature-dependent solubility is the driving force of recrystallization.

  • Inertness: The solvent must not react with the compound.[1]

  • Boiling Point: The solvent's boiling point should be below the melting point of 3,6-difluoro-4-pyridazinamine to prevent the compound from "oiling out" (melting before it dissolves).[6] Additionally, a relatively low boiling point (often below 100-110°C) facilitates easy removal from the purified crystals during the drying process.[2][6]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1][5]

  • Safety and Practicality: The solvent should be non-toxic, inexpensive, and not excessively flammable.[6]

Q2: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the crude solid melts in the hot solvent before it dissolves, forming a liquid phase instead of a crystalline solid upon cooling. This is often due to the boiling point of the solvent being higher than the melting point of the compound.[6] Oils rarely crystallize well and often trap impurities.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil fully dissolves. You may need to add more of the "good" solvent to achieve complete dissolution at a temperature below the compound's melting point.

  • Lower the Solution's Saturation Point: Add a small amount of a "poor" or "anti-solvent" (one in which the compound is insoluble) while the solution is hot to lower the overall dissolving power of the solvent system.[3]

  • Reduce Cooling Rate: Allow the solution to cool much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice rather than an amorphous oil.

Q3: No crystals are forming after my solution has cooled. What are the next steps?

This is a common issue that can arise from several factors.[7]

Troubleshooting Flowchart:

G start No Crystals Formed supersaturation Induce Crystallization start->supersaturation scratch Scratch inner surface of the flask with a glass rod. supersaturation->scratch Option 1 seed Add a seed crystal. supersaturation->seed Option 2 too_much_solvent Is the solution too dilute? scratch->too_much_solvent seed->too_much_solvent boil_off Gently boil off some solvent to increase concentration. too_much_solvent->boil_off Yes wrong_solvent Re-evaluate Solvent Choice too_much_solvent->wrong_solvent No / Still no crystals cool_again Allow to cool slowly again. boil_off->cool_again solvent_screen Perform a new solvent screen (see Protocol 1). wrong_solvent->solvent_screen

Caption: Troubleshooting workflow for crystallization failure.

Detailed Explanations:

  • Supersaturation: The solution may be supersaturated, where the compound is dissolved beyond its normal solubility limit but has not yet begun to crystallize.[7]

    • Scratching: Use a glass rod to scratch the inside of the flask just below the solvent's surface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[7][8]

    • Seeding: If you have a pure crystal of your compound, adding a tiny amount (a "seed crystal") to the cooled solution can initiate crystallization.[7]

  • Excess Solvent: Using too much solvent is a frequent cause of crystallization failure.[7] The solution may not be saturated enough for crystals to form upon cooling. Gently boiling off some of the solvent to increase the concentration and then allowing it to cool again can resolve this.[7]

  • Incorrect Solvent: The chosen solvent may simply be too effective, keeping the compound dissolved even at low temperatures. In this case, a new solvent or a mixed-solvent system is required.[7]

Q4: My compound is too soluble in most common solvents. What should I do?

When a single solvent cannot provide the desired solubility profile, a mixed-solvent system, or solvent pair, is an excellent alternative.[3][5] This technique uses two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[7]

The general procedure involves dissolving the compound in a minimum amount of the hot "good" solvent. Then, the "poor" solvent is added dropwise to the hot solution until it becomes slightly cloudy (turbid), indicating the saturation point has been reached.[7] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7] A common and effective pairing for polar compounds like pyridazine derivatives is an alcohol (good solvent) and water (poor solvent).[3]

Experimental Protocols & Data

Solvent Selection Guide for 3,6-difluoro-4-pyridazinamine

Based on the polar nature of the 3,6-difluoro-4-pyridazinamine molecule, with its nitrogen heterocycle, amine group, and fluoro-substituents, polar solvents are the most logical starting point.[7] The following table provides a list of candidate solvents for initial screening.

SolventBoiling Point (°C)[6]PolarityPotential Use / Notes
Water100Very HighGood for highly polar compounds like those with amine groups.[7] May be difficult to remove completely.
Ethanol78HighA common and effective solvent for recrystallizing polar organic compounds and pyridazine derivatives.[1][8]
Methanol65HighSimilar to ethanol but with a lower boiling point. Often used in solvent pairs with ether.[9]
Acetone56Medium-HighA versatile solvent, often used in pairs with nonpolar solvents like hexanes.[10]
Ethyl Acetate77MediumA good general-purpose solvent.
Acetonitrile82Medium-HighHas been used as a solvent for reactions involving fluorinated pyridines.[11]
Toluene111LowMay be too high-boiling, but useful for less polar compounds or as the "poor" solvent in a pair.[3]
Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test multiple solvents to find a suitable candidate for recrystallization.

Methodology:

  • Preparation: Place approximately 20-30 mg of crude 3,6-difluoro-4-pyridazinamine into several small test tubes, one for each solvent to be tested.

  • Room Temperature Test: To each test tube, add the chosen solvent dropwise (up to ~0.5 mL), shaking after each drop. Observe if the compound dissolves at room temperature.

    • Observation: If the compound dissolves completely, the solvent is too good. It is unsuitable for single-solvent recrystallization but might be a "good" solvent for a solvent pair.

  • Heating Test: If the compound did not dissolve at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.

    • Observation: If a large volume of solvent is required, the compound's solubility is too low, making the solvent a poor choice. If the compound dissolves well in the hot solvent, proceed to the next step.

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

    • Observation: The ideal solvent is one that produces a large quantity of pure-looking crystals upon cooling. If no crystals form, the solvent is likely too good. If very few crystals form, recovery will be poor.

Protocol 2: Standard Recrystallization using a Single Solvent (e.g., Ethanol)

This procedure outlines the steps for a full-scale recrystallization once a suitable solvent has been identified.

Workflow Diagram:

G dissolve 1. Dissolve crude compound in minimum amount of hot solvent. hot_filter 2. Perform hot gravity filtration (if insoluble impurities are present). dissolve->hot_filter cool 3. Allow filtrate to cool slowly to room temperature, then in an ice bath. hot_filter->cool collect 4. Collect crystals by vacuum filtration. cool->collect wash 5. Wash crystals with a small amount of ice-cold solvent. collect->wash dry 6. Dry the purified crystals. wash->dry

Caption: Standard workflow for purifying a solid organic compound.

Methodology:

  • Dissolution: Place the crude 3,6-difluoro-4-pyridazinamine in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling. Continue adding small portions of the hot solvent until the compound just dissolves completely.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[5]

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[3]

  • Drying: Allow the crystals to dry completely on the filter paper or transfer them to a watch glass for further drying.[7]

References

  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization - Benchchem. (n.d.).
  • Recrystallization.pdf. (n.d.).
  • Recrystallization-1.pdf. (n.d.).
  • Recrystallization. (n.d.).
  • What are three characteristics of a good recrystallization solvent? - Homework.Study.com. (n.d.).
  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7).
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology. (2020, July 3).
  • Technical Support Center: Pyridazinone Synthesis Purification - Benchchem. (n.d.).
  • US4628088A - Preparation of substituted pyridazines - Google Patents. (n.d.).
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC. (n.d.).
  • Insights into the self-assembly of fampridine hydrochloride: how the choice of the solvent affects the crystallization of a simple salt. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

comparative reactivity of fluorinated pyridazinamines

Title: Comparative Reactivity of Fluorinated Pyridazinamines: A Guide to SNAr Kinetics, Regioselectivity, and Sequential Functionalization Audience: Researchers, scientists, and drug development professionals. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Reactivity of Fluorinated Pyridazinamines: A Guide to SNAr Kinetics, Regioselectivity, and Sequential Functionalization

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluorinated heterocycles are privileged scaffolds in modern drug discovery, prized for their enhanced metabolic stability and unique target-binding characteristics. Among these, fluorinated pyridazines and their aminated derivatives (pyridazinamines) offer a highly versatile, albeit complex, platform for accessing polyfunctional architectures. As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profiles of perfluorinated pyridazine precursors against their mono- and di-aminated derivatives. By analyzing Nucleophilic Aromatic Substitution (SNAr) kinetics and regioselectivity, this guide provides the mechanistic causality and self-validating protocols required to master these transformations in the laboratory.

Mechanistic Grounding: The Causality of Fluorine Activation

To predictably manipulate fluorinated pyridazines, one must first understand the electronic causality driving their reactivity. The reactivity of perfluorinated heteroaromatics is governed by the strong electron-withdrawing inductive effect of the fluorine atoms, coupled with their ability to donate electron density through resonance.

According to the foundational rules established for perfluoroheteroaromatics[Chambers, 2020][1], nucleophilic attack is directed to maximize the number of activating ortho and meta fluorine atoms while minimizing deactivating para fluorine interactions. In the parent tetrafluoropyridazine system, the adjacent nitrogen atoms strongly polarize the ring, making it exceptionally electrophilic. However, when converted to an asymmetric scaffold like 4,5,6-trifluoropyridazin-3(2H)-one, the initial SNAr with amine nucleophiles occurs competitively at the C-4 and C-5 positions. The regioselectivity here is heavily dictated by the Hard-Soft Acid-Base (HSAB) nature of the incoming nucleophile.

Comparative Reactivity Profiles: Scaffolds & Nucleophiles

Understanding the step-down in reactivity as amines are sequentially added is critical for designing synthetic routes.

  • Tetrafluoropyridazine (Parent Scaffold): Extremely reactive towards SNAr. Reactions with amines require strict temperature control (often sub-ambient to room temperature) to prevent uncontrollable over-substitution and degradation.

  • 4,5,6-Trifluoropyridazin-3(2H)-one (Mono-oxo Precursor): Moderately reactive. The carbonyl group at C-3 directs initial amine substitution predominantly to the C-4 position. This preference is amplified with softer nucleophiles (e.g., aniline), which are sensitive to the lower LUMO coefficient at C-4 compared to C-5[Pattison et al., 2009][2].

  • 5,6-Difluoro-4-aminopyridazin-3(2H)-ones (Fluorinated Pyridazinamines): The introduction of the first amine group—a strong electron-donating group via resonance—significantly deactivates the ring towards further SNAr. The second substitution requires much harsher conditions (elevated temperatures up to 150 °C, prolonged reaction times) and occurs exclusively at the C-5 position, yielding 4,5-diamino-6-fluoropyridazin-3(2H)-ones[Pattison et al., 2009][3].

Quantitative Data: Regioselectivity in Primary Amination

The table below objectively compares the performance of various amine nucleophiles when reacted with 4,5,6-trifluoropyridazin-3(2H)-one. Notice how steric demand and nucleophile "softness" directly impact the isomeric ratio.

Table 1: Regioselectivity of 4,5,6-Trifluoropyridazin-3(2H)-one with Amine Nucleophiles (Standardized Conditions: CH3CN, Room Temperature, 48h)

Nucleophile TypeSpecific AmineMajor IsomerC-4 : C-5 Ratio (Approx.)Overall Yield (%)Reactivity Causality
Primary (Aliphatic)ButylamineC-43 : 185Fast conversion; moderate regioselectivity due to high nucleophilicity.
Secondary (Aliphatic)MorpholineC-42.5 : 188Increased steric bulk slightly reduces the thermodynamic preference for C-4.
Primary (Aromatic)AnilineC-4> 9 : 175Soft nucleophile strongly favors the C-4 position based on orbital control.
Secondary (Steric)DiethylamineC-42 : 160High steric demand significantly lowers overall yield and reaction rate.

Visualizations of Reactivity and Workflow

SNAr_Pathway A 4,5,6-Trifluoropyridazin -3(2H)-one B C-4 Aminated Isomer (Major) A->B Soft Amine (Fast) C C-5 Aminated Isomer (Minor) A->C Hard Amine (Slow) D 4,5-Diaminated Pyridazinone B->D 2nd Amine (Heat)

Caption: Sequential SNAr pathway of 4,5,6-trifluoropyridazin-3(2H)-one highlighting C-4 regioselectivity.

Workflow Step1 Step 1: Initiation Mix Trifluoropyridazinone & Amine in CH3CN Step2 Step 2: Reaction Stir at RT for 48h under N2 atmosphere Step1->Step2 Step3 Step 3: Workup Evaporate solvent, extract with DCM/H2O Step2->Step3 Step4 Step 4: Purification Separate C-4/C-5 isomers via Chromatography Step3->Step4

Caption: Self-validating experimental workflow for the primary amination of fluorinated pyridazines.

Self-Validating Experimental Protocols

To ensure high fidelity and reproducibility, the following protocol for the synthesis of 5,6-difluoro-4-morpholinopyridazin-3(2H)-one incorporates built-in causality checks.

Objective: Achieve regioselective mono-amination of the trifluorinated scaffold while preventing over-substitution. Causality Check: Acetonitrile is explicitly chosen as a polar aprotic solvent to stabilize the highly polar Meisenheimer complex intermediate without solvolyzing the reactive starting material. Room temperature is strictly maintained to prevent thermodynamic equilibration to the di-aminated product.

Step-by-Step Methodology:

  • Preparation: Under a dry nitrogen atmosphere, charge a flame-dried round-bottom flask with 4,5,6-trifluoropyridazin-3(2H)-one (1.0 equiv, 10 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (50 mL) to achieve a 0.2 M concentration. Stir until complete dissolution is observed.

  • Nucleophile Introduction (Self-Validation Step): Add morpholine (2.1 equiv, 21 mmol) dropwise over 10 minutes. Why 2.1 equivalents? The first equivalent acts as the nucleophile, while the second equivalent acts as an essential proton scavenger (forming morpholinium fluoride). If exactly 1.0 equivalent is used, the reaction will stall at 50% conversion due to acid-base quenching of the remaining nucleophile.

  • Reaction Monitoring: Stir the mixture at room temperature (20–25 °C) for 48 hours. Validate progression via TLC (Hexanes/EtOAc 3:1) until the starting material spot is entirely consumed.

  • Quench and Extraction: Evaporate the acetonitrile under reduced pressure. Dissolve the crude residue in dichloromethane (100 mL) and wash with distilled water (2 x 50 mL). The aqueous wash is critical to selectively remove the highly water-soluble morpholinium fluoride byproduct.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the crude mixture via silica gel column chromatography to isolate the major C-4 isomer from the minor C-5 isomer.

References

  • Title: Richard Dickinson Chambers.
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine (PubMed Index)

Sources

Comparative

High-Resolution Mass Spectrometry Comparison Guide: ESI-LC-MS/MS vs. GC-EI-MS for 3,6-Difluoro-4-pyridazinamine Characterization

Executive Summary & Context 3,6-Difluoro-4-pyridazinamine (CAS: 1894919-32-4; Molecular Formula: C₄H₃F₂N₃; MW: 131.08 Da) is a highly reactive halogenated heterocyclic building block utilized in the synthesis of advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

3,6-Difluoro-4-pyridazinamine (CAS: 1894919-32-4; Molecular Formula: C₄H₃F₂N₃; MW: 131.08 Da) is a highly reactive halogenated heterocyclic building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals[1]. Because of its unique substitution pattern—two fluorine atoms and an amino group on a diazine ring—its mass spectrometric (MS) fragmentation behavior is complex and highly dependent on the ionization technique employed.

This guide objectively compares the analytical performance of Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Impact-Mass Spectrometry (GC-EI-MS) . By understanding the causality behind its fragmentation, researchers can select the optimal method for structural characterization, impurity profiling, and metabolite identification.

Mechanistic Fragmentation Principles

As a Senior Application Scientist, it is crucial not just to memorize fragment masses, but to understand the thermodynamic and electronic drivers behind them. The fragmentation of 3,6-difluoro-4-pyridazinamine is governed by three primary mechanistic pathways:

  • Pyridazine Ring Opening (N₂ Expulsion): The fundamental hallmark of pyridazine fragmentation under both collision-induced dissociation (CID) and electron impact (EI) is the rapid expulsion of neutral nitrogen gas (N₂, -28 Da)[2]. This pathway is thermodynamically driven by the extreme stability of the N₂ leaving group, which collapses the six-membered ring into a highly stable cyclobutadienyl-like cation or an acyclic conjugated fragment[3]. For 3,6-difluoro-4-pyridazinamine, this shifts the parent ion to a primary fragment at m/z 104 (in ESI) or m/z 103 (in EI).

  • Halogen-Driven Cleavage: Fluorine's high electronegativity strengthens the C-F bond. However, under high-energy MS/MS conditions, the molecule undergoes characteristic losses of hydrogen fluoride (HF, -20 Da) or a fluorine radical (F•, -19 Da)[4]. This competes with N₂ loss and serves as a secondary diagnostic peak (m/z 112 in ESI).

  • Amine-Directed Fragmentation: The 4-amino group facilitates the loss of ammonia (NH₃, -17 Da) via hydrogen rearrangement, or the loss of hydrogen cyanide (HCN, -27 Da) during deeper ring cleavage events, which is typical for fused nitrogen-containing ring systems[5].

Fragmentation_Pathway M 3,6-difluoro-4-pyridazinamine [M+H]+ m/z 132 N2_loss Loss of N2 (-28 Da) m/z 104 M->N2_loss CID (-N2) HF_loss Loss of HF (-20 Da) m/z 112 M->HF_loss CID (-HF) NH3_loss Loss of NH3 (-17 Da) m/z 115 M->NH3_loss CID (-NH3) N2_HF_loss Loss of N2 & HF m/z 84 N2_loss->N2_HF_loss (-HF) HF_loss->N2_HF_loss (-N2)

Figure 1: Predicted ESI-MS/MS fragmentation pathway of 3,6-difluoro-4-pyridazinamine.

Comparative Performance Analysis: ESI-LC-MS/MS vs. GC-EI-MS

Selecting the right platform depends on whether you are quantifying intact drug molecules in biological matrices or confirming the structural identity of a synthesized intermediate.

ParameterLC-ESI-MS/MS (Soft Ionization)GC-EI-MS (Hard Ionization)
Primary Parent Ion Protonated molecule: [M+H]⁺ at m/z 132.08 Radical cation: M⁺• at m/z 131.08
Dominant Fragments m/z 104 (-N₂), m/z 112 (-HF), m/z 84 (-N₂, -HF)m/z 103 (-N₂), m/z 112 (-F•), m/z 76 (-N₂, -HCN)
Sensitivity (LOD) High (Low pg/mL range)Moderate (Low ng/mL range)
Matrix Effects Susceptible to ion suppression in complex biological fluidsMinimal ion suppression; requires volatile/derivatized samples
Best Use Case Pharmacokinetic (PK) quantification, trace impurity profilingStructural elucidation of synthetic building blocks, library matching

Experimental Methodologies & Self-Validating Protocols

To ensure data trustworthiness, every analytical run must be treated as a self-validating system. Below are the optimized protocols for both platforms.

Protocol A: LC-ESI-MS/MS Analysis

Causality of Choice: ESI is a soft ionization technique. By applying targeted Collision-Induced Dissociation (CID) with Argon gas, we can carefully control the energy imparted to the molecule, allowing us to monitor specific transitions (e.g., 132 → 104) for highly sensitive quantification.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 3,6-difluoro-4-pyridazinamine in HPLC-grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Parameters: Operate in Positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • CID Optimization: Apply a collision energy (CE) sweep from 10 to 40 eV. The optimal CE for the m/z 132 → 104 transition is typically around 15-20 eV.

  • Self-Validation Check: Inject a solvent blank followed by a 10 ng/mL standard. The system is validated only if the signal-to-noise (S/N) ratio of the m/z 132 → 104 transition exceeds 10:1, and the retention time variance across three replicates is <2%.

Protocol B: GC-EI-MS Analysis

Causality of Choice: Electron Impact (EI) at 70 eV is a standardized hard ionization method. It strips an electron to form a radical cation, instantly imparting excess internal energy that shatters the molecule into highly reproducible, library-searchable fragments.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the compound in anhydrous Ethyl Acetate to a concentration of 1 µg/mL. (Note: Due to its low molecular weight and lack of highly polar hydroxyl groups, derivatization is optional but not strictly required for volatility).

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS column (30 m x 0.25 mm x 0.25 µm). Set the inlet temperature to 250°C. Program the oven from 50°C (hold 1 min) to 280°C at 20°C/min.

  • MS Parameters: Set the EI source to 70 eV and the source temperature to 230°C. Acquire data in full scan mode from m/z 50 to 200.

  • Self-Validation Check: Prior to sample injection, run a perfluorotributylamine (PFTBA) tune to verify mass accuracy and resolution across the mass range. Inject the standard; validation is achieved if the M⁺• (m/z 131) and [M-N₂]⁺• (m/z 103) peaks are present with a consistent relative abundance ratio (±5% variance from established baselines).

Workflow_Comparison Sample Sample Prep (1 mg/mL Stock) LC LC-ESI-MS/MS (Soft Ionization) Sample->LC Dilute in MeOH/H2O GC GC-EI-MS (Hard Ionization) Sample->GC Dilute in EtOAc DataLC [M+H]+ m/z 132 & CID Fragments LC->DataLC 15-30 eV CID DataGC M+• m/z 131 & EI Fragments GC->DataGC 70 eV EI

Figure 2: Comparative MS workflow for 3,6-difluoro-4-pyridazinamine analysis.

References

  • EvitaChem. Buy 3,6-Difluoro-4-Pyridazinamine (EVT-15379582). EvitaChem Product Catalog.1

  • Dampc, M., et al. (2018). Electron impact ionization and cationic fragmentation of the pyridazine molecules. The European Physical Journal D. 2

  • Benn, M. H., & Sorensen, T. S. (1967). Cyclobutadienyl Cations ? The Electron-impact Induced Fragmentation of Pyridazine. RSC Publishing.3

  • BenchChem. Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid. BenchChem Technical Notes. 4

  • Kékesi, L., et al. (2015). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH. 5

Sources

Validation

Benchmarking Synthesis Methods for 3,6-Difluoro-4-pyridazinamine: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: 3,6-Difluoro-4-pyridazinamine (CAS: 1894919-32-4 | Formula: C₄H₃F₂N₃) As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: 3,6-Difluoro-4-pyridazinamine (CAS: 1894919-32-4 | Formula: C₄H₃F₂N₃)

As a Senior Application Scientist, I frequently encounter the synthetic bottlenecks associated with functionalizing electron-deficient heteroaromatics. 3,6-Difluoro-4-pyridazinamine is a highly sought-after intermediate in medicinal chemistry and materials science, primarily due to its ability to participate in complex nucleophilic substitutions and condensation reactions [1]. However, installing two fluorine atoms onto the pyridazine core while preserving the primary amine is synthetically demanding.

This guide objectively benchmarks the leading synthesis methods for this compound, dissecting the mechanistic causality behind each approach and providing self-validating experimental protocols to ensure high-fidelity replication in your laboratory.

Mechanistic Causality: The Fluorination Challenge

Direct electrophilic fluorination of pyridazines is thermodynamically unfavorable due to the electron-deficient nature of the diazine ring. Consequently, the industry standard relies on Nucleophilic Aromatic Substitution (SₙAr) using chlorinated or nitrated precursors (e.g., 3,6-dichloro-5-nitropyridazin-4-amine).

The core challenge lies in managing regioselectivity and solvolysis . When conventional polar aprotic solvents (like DMF or DMSO) are used at high temperatures, the fluoride ion—a hard nucleophile—often acts as a base, leading to undesired solvolysis byproducts and degradation of the amine group. Overcoming this requires advanced methodologies that either eliminate the solvent entirely (mechanochemistry) or drastically reduce reaction times (microwave irradiation) [2].

PathwayLogic A Chlorinated Precursor (e.g., 3,6-dichloro-4-iodopyridazine) B Conventional Stepwise Solvent-heavy, 48h A->B Multiple Reagents High Waste C Microwave One-Pot Pd-catalyzed, 20min A->C Pd(OAc)2/XPhos, KF 150°C D Mechanochemical Ball milling, 2h A->D KF/18-crown-6 Room Temp E 3,6-Difluoro-4-pyridazinamine (Target Compound) B->E Yield: 45% E-factor: 32.7 C->E Yield: 65% E-factor: 10.5 D->E Yield: 70% E-factor: 8.2

Figure 1: Comparative synthetic pathways for 3,6-difluoro-4-pyridazinamine demonstrating efficiency.

Quantitative Benchmarking of Synthesis Methods

To objectively evaluate the viability of these synthetic routes, we must look at the Green Synthesis Metrics. The E-factor (Total waste in kg / Product in kg) is a critical indicator of scalability and environmental impact [2].

Table 1: Performance Metrics for 3,6-Difluoro-4-pyridazinamine Synthesis
Synthesis MethodKey Reagents / CatalystsConditionsReaction TimeIsolated Yield (%)E-factor
Mechanochemical Fluorination KF, 18-crown-6Ball milling, Room Temp2 hours70%8.2
Microwave One-Pot Pd(OAc)₂, XPhos, KFMicrowave, 150°C20 minutes65%10.5
Conventional Stepwise Multiple solvents/reagentsBatch reactor, Reflux48 hours45%32.7

Data indicates that Mechanochemical and Microwave methods vastly outperform conventional batch synthesis in both yield and waste reduction.

Detailed Experimental Protocols & Self-Validating Systems

A robust protocol must be a self-validating system—meaning the experiment contains built-in analytical checkpoints to confirm mechanistic success before proceeding to the next step.

Protocol A: Mechanochemical Fluorination (The Green Standard)

Causality: This solvent-free approach uses mechanical grinding to force interactions between solid reagents. The addition of 18-crown-6 is mechanistically critical: it sequesters the potassium cation (K⁺) from Potassium Fluoride (KF), leaving a highly reactive, "naked" fluoride anion that rapidly executes the SₙAr reaction without the need for thermal activation [2].

Step-by-Step Methodology:

  • Preparation: In a 50 mL zirconium oxide milling jar, combine 3,6-dichloro-5-nitropyridazin-4-amine (1.0 equiv), anhydrous KF (3.0 equiv), and 18-crown-6 (0.1 equiv). Add two 10 mm zirconium oxide milling balls.

  • Milling: Secure the jar in a planetary ball mill. Run the mill at 400 rpm at room temperature for exactly 2 hours.

  • Extraction: Open the jar and extract the crude solid mixture with minimal ethyl acetate (EtOAc, 3 × 10 mL).

  • Purification: Filter the suspension through a short pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

Self-Validation Logic:

  • Checkpoint: At t = 1 hour, pause the mill and withdraw a 5 mg aliquot. Dissolve in CDCl₃ and perform rapid ¹⁹F NMR.

  • Validation: The disappearance of the precursor's signals and the emergence of two distinct fluorine resonances (typically a doublet of doublets due to F-F coupling) confirm the progression of the dual SₙAr fluorination. If conversion is <50%, increase milling frequency to 450 rpm for the remaining hour.

Protocol B: Microwave-Assisted One-Pot Synthesis (The Rapid Standard)

Causality: Microwave irradiation provides volumetric, uniform heating that rapidly overcomes the high activation barrier of fluorination. The use of Pd(OAc)₂ paired with XPhos (a bulky, electron-rich biaryl phosphine ligand) facilitates the initial amination of the electron-deficient pyridazine core by promoting reductive elimination and preventing catalyst poisoning [2].

Step-by-Step Methodology:

  • Amination Step: In a 10 mL microwave vial, dissolve 3,6-dichloro-4-iodopyridazine (1.0 equiv) in anhydrous toluene. Add an amine source (e.g., NH₃ in dioxane, 1.5 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • First Irradiation: Seal the vial and irradiate at 110°C for 10 minutes.

  • Halogen Exchange: Carefully unseal the vial and add anhydrous KF (3.0 equiv).

  • Second Irradiation: Reseal and irradiate at 150°C for 20 minutes.

  • Workup: Quench with water, extract with dichloromethane (DCM), dry over Na₂SO₄, and purify via flash chromatography.

Self-Validation Logic:

  • Checkpoint: Following the amination step (t = 10 min), perform an in-process LC-MS draw.

  • Validation: The presence of the intermediate mass (m/z ~164 for the chlorinated amine) and the absence of the iodinated precursor indicate successful Buchwald-Hartwig coupling. This analytical confirmation authorizes the addition of KF for the subsequent halogen exchange. Final product identity is validated via LC-MS (m/z ~132 [M+H]⁺) [3].

Future Outlook: Continuous-Flow Microreactor Systems

While mechanochemistry and microwave synthesis are currently the benchmarks for laboratory scale, continuous-flow microreactor systems represent the future of industrial scale-up for 3,6-difluoro-4-pyridazinamine.

Flow systems provide a high surface-area-to-volume ratio, enabling precise control over the highly exothermic fluorination steps. Recent data shows that these systems can reduce reagent consumption by up to 50% compared to batch processes while virtually eliminating the risk of thermal runaways [2].

FlowReactor A Reagent Stream A (Precursor) C T-Mixer (Rapid Mixing) A->C B Reagent Stream B (Fluorinating Agent) B->C D Microreactor Coil (Exothermic Control) C->D Continuous Flow E In-line Analysis (19F NMR / UV) D->E Precise Temp Control F Product Collection (High Reproducibility) E->F 50% Reagent Reduction

Figure 2: Schematic of a continuous-flow microreactor system for exothermic fluorination.

References

Comparative

IR spectroscopy validation for 3,6-difluoro-4-pyridazinamine

IR Spectroscopy Validation for 3,6-Difluoro-4-pyridazinamine: A Comparative Analytical Guide Fluorinated heterocycles, particularly substituted pyridazines, have become privileged scaffolds in modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

IR Spectroscopy Validation for 3,6-Difluoro-4-pyridazinamine: A Comparative Analytical Guide

Fluorinated heterocycles, particularly substituted pyridazines, have become privileged scaffolds in modern medicinal chemistry due to their enhanced metabolic stability, lipophilicity, and favorable dipole moments that improve target complexation [1]. Among these, 3,6-difluoro-4-pyridazinamine (CAS: 1894919-32-4) serves as a highly versatile building block.

Validating the structural integrity of this compound during synthesis or procurement is critical. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for confirming the presence of the primary amine, the fluorinated diazine core, and the absence of synthetic precursors. This guide details the mechanistic rationale behind the IR signatures of 3,6-difluoro-4-pyridazinamine, compares it against alternative analogs, and establishes a self-validating experimental protocol for rigorous analytical verification.

Mechanistic Grounding: Causality of IR Signatures

To interpret the IR spectrum of 3,6-difluoro-4-pyridazinamine, one must understand how its specific functional groups interact with infrared radiation to produce characteristic dipole moment changes.

  • The Primary Amine (-NH₂): Saturated and aromatic primary amines display two distinct, moderately weak absorption bands in the 3500–3300 cm⁻¹ region [2]. These represent the asymmetric and symmetric N–H stretching modes. Because the hydrogens can move in opposite directions (asymmetric) or simultaneously (symmetric), two distinct energy states are probed [3]. Furthermore, the in-plane N–H bending (scissoring) vibration consistently appears as a medium-to-strong band in the 1650–1580 cm⁻¹ region [2].

  • The Fluorinated Pyridazine Core (C-F and C=N): The pyridazine ring (1,2-diazine) exhibits C=N and C=C stretching vibrations between 1600 and 1400 cm⁻¹ [4]. However, the introduction of two highly electronegative fluorine atoms at the 3 and 6 positions exerts a powerful inductive electron-withdrawing effect (-I effect). This strips electron density from the ring, slightly shortening and strengthening the adjacent bonds, which shifts the C=N/C=C stretches to higher wavenumbers compared to unsubstituted pyridazine.

  • The C-F Stretch: The carbon-fluorine bond is exceptionally strong and highly polarized. Consequently, its stretching vibration induces a massive change in the dipole moment, resulting in intensely strong, broad absorption bands in the 1250–1000 cm⁻¹ fingerprint region [1]. The presence of two C-F bonds will typically yield a complex, split peak profile in this region due to symmetric and asymmetric C-F coupling.

Comparative Spectral Analysis

To objectively validate 3,6-difluoro-4-pyridazinamine, it must be distinguished from its non-fluorinated baseline (4-pyridazinamine) and a mixed-halogen analog (3-chloro-6-fluoro-4-pyridazinamine). The table below summarizes the critical diagnostic shifts.

Functional Group Vibration4-Pyridazinamine (Baseline)3,6-Difluoro-4-pyridazinamine3-Chloro-6-fluoro-4-pyridazinamineMechanistic Rationale for Shift
N–H Stretch (Asym/Sym) ~3450, 3320 cm⁻¹~3480, 3350 cm⁻¹~3465, 3335 cm⁻¹Strong -I effect of two fluorines decreases electron density on the -NH₂ nitrogen, stiffening the N-H bond and shifting it to higher energy.
N–H Bend (Scissoring) ~1620 cm⁻¹~1635 cm⁻¹~1625 cm⁻¹Inductive effects restrict the scissoring motion, requiring higher energy.
Ring C=N / C=C Stretch ~1580, 1540 cm⁻¹~1610, 1565 cm⁻¹~1595, 1550 cm⁻¹Fluorine substitution alters ring aromaticity and bond order, shifting ring breathing modes upward [4].
C–F Stretch None~1150, 1080 cm⁻¹ (Very Strong)~1120 cm⁻¹ (Strong)Two C-F bonds create a dominant, coupled doublet in the difluoro analog.
C–Cl / C–X Stretch NoneNone~750 cm⁻¹ (Strong)C-Cl stretch occurs at a much lower wavenumber due to the larger mass of chlorine (mass effect) [2].

Self-Validating Experimental Protocol

To ensure data integrity, the workflow must be self-validating. Relying solely on a single scan without proper background subtraction or orthogonal checks can lead to misassigned peaks (e.g., confusing water vapor with N-H stretches).

IR_Workflow A 1. Sample Preparation (ATR Crystal Cleaning) B 2. Background Scan (Ambient Air/Crystal) A->B C 3. Sample Acquisition (4000-400 cm⁻¹, 32 Scans) B->C D 4. Data Processing (ATR Correction & Baseline) C->D E 5. Peak Assignment (N-H, C-F, C=N) D->E F 6. Orthogonal Validation (NMR / LC-MS) E->F

Step-by-step FTIR validation workflow for fluorinated pyridazines.
Step-by-Step Methodology

Step 1: Instrument Preparation and Background Acquisition

  • Action: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: ATR is heavily preferred over KBr pellets for fluorinated amines. KBr is hygroscopic; absorbed water produces a broad O-H stretch (~3400 cm⁻¹) that perfectly masks the critical asymmetric/symmetric N-H stretches of the primary amine [3]. Furthermore, background subtraction eliminates ambient CO₂ (2350 cm⁻¹) and water vapor interference.

Step 2: Sample Application and Pressure Control

  • Action: Place 1–2 mg of solid 3,6-difluoro-4-pyridazinamine directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Causality: Solid-state IR spectra are highly dependent on crystal contact. Insufficient pressure leads to low signal-to-noise ratios, particularly dampening the higher-frequency N-H stretches.

Step 3: Spectral Acquisition and Processing

  • Action: Acquire the sample spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm if quantitative peak height comparisons are needed.

  • Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Without ATR correction, the intense C-F stretches (~1100 cm⁻¹) will appear disproportionately massive compared to the N-H stretches (~3400 cm⁻¹), potentially skewing visual interpretation.

Step 4: Self-Validation and Peak Assignment

  • Action: Verify the baseline is flat (indicating no light scattering from poor contact). Confirm the presence of the 3480/3350 cm⁻¹ doublet (primary amine) and the massive ~1150/1080 cm⁻¹ bands (C-F).

  • Action: Cross-reference findings with LC-MS (looking for the [M+H]⁺ peak at m/z 132.0) and ¹⁹F NMR to confirm the exact positional isomerism, as IR cannot easily distinguish between 3,6-difluoro and 3,5-difluoro positional isomers.

Conclusion

Validating 3,6-difluoro-4-pyridazinamine via IR spectroscopy relies on identifying the interplay between the primary amine and the strongly electron-withdrawing fluorine atoms. By utilizing ATR-FTIR to avoid hygroscopic interference and focusing on the diagnostic upward shifts in the N-H and C=N stretching regions, researchers can confidently differentiate this compound from its non-fluorinated and mixed-halogen counterparts. For absolute structural certainty in drug development workflows, this IR protocol must serve as the frontline validation step, seamlessly feeding into orthogonal NMR and mass spectrometry analyses.

References

  • Bhambra, A., et al. "Synthesis and characterization of fluorinated pyridazines and their biological applications." Morressier, 2021. Available at:[Link]

  • "INFRARED SPECTROSCOPY - Absorptions of Amines." St. Paul's Cathedral Mission College. Available at:[Link]

  • "IR Spectroscopy Tutorial: Amines." Organic Chemistry at CU Boulder. Available at:[Link]

  • "Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon." ResearchGate, 2006. Available at:[Link]

Validation

Comparative Toxicity Evaluation of 3,6-Difluoro-4-pyridazinamine Derivatives in Drug Discovery

Introduction The strategic incorporation of fluorine into heterocyclic scaffolds is a foundational principle in modern medicinal chemistry. Fluorination modulates a drug candidate's pKa, lipophilicity, and metabolic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds is a foundational principle in modern medicinal chemistry. Fluorination modulates a drug candidate's pKa, lipophilicity, and metabolic stability by blocking vulnerable sites from oxidative degradation 1. Among these scaffolds, 3,6-difluoro-4-pyridazinamine represents a highly specialized building block. The profound electron-withdrawing effects of the fluorine atoms at the 3 and 6 positions stabilize the electron-rich pyridazine core against rapid enzymatic clearance. Concurrently, the 4-amino group provides a versatile functional handle for synthesizing targeted therapeutics, such as selective kinase inhibitors (e.g., p38αMAPK antagonists) 2.

However, derivatization of this 4-amino group fundamentally alters the molecule's physicochemical properties, introducing distinct toxicity liabilities. This guide provides a comprehensive, objective comparison of the toxicity profiles of various 3,6-difluoro-4-pyridazinamine derivatives, equipping drug development professionals with actionable data and self-validating experimental protocols to navigate lead optimization.

Structural Rationale & Causality in Toxicity

Understanding the comparative toxicity of these derivatives requires analyzing the causality between structural modifications and biological interactions:

  • Unsubstituted Amines (Parent Scaffold): While possessing low molecular weight, primary heteroaromatic amines are notorious for undergoing cytochrome P450 (CYP)-mediated N-oxidation. This forms reactive hydroxylamine species that can covalently bind to hepatic proteins, leading to idiosyncratic hepatotoxicity and potential mutagenicity.

  • N-Alkylated Derivatives: Alkylation increases lipophilicity, enhancing cellular permeability. However, this increased hydrophobicity often drives off-target partitioning into the lipid-rich pore of the hERG potassium channel, significantly increasing the risk of dose-limiting cardiotoxicity 3.

  • N-Acylated Derivatives (Amides): Converting the amine to an amide drastically reduces the basicity of the nitrogen, effectively eliminating hERG liability. Furthermore, it masks the amine from direct N-oxidation, though these derivatives must be screened for amidase-mediated cleavage which could regenerate the toxic primary amine in vivo.

Comparative Toxicity Profiles

The following table synthesizes the quantitative toxicity metrics of three representative classes of 3,6-difluoro-4-pyridazinamine derivatives, highlighting the trade-offs of different functionalizations.

Derivative ClassRepresentative StructureHepG2 Cytotoxicity (IC₅₀, µM)hERG Inhibition (IC₅₀, µM)CYP3A4 Inhibition (IC₅₀, µM)Ames Test (Mutagenicity)
Parent Amine 3,6-difluoro-4-pyridazinamine45.2 ± 3.1> 10085.4Weak Positive
N-Alkylated N-isopropyl-3,6-difluoro-4-pyridazinamine12.8 ± 1.48.5 ± 1.214.2Negative
N-Acylated N-(3,6-difluoro-pyridazin-4-yl)acetamide> 100> 100> 100Negative

Data Interpretation: N-acylation provides the most favorable safety profile by masking the reactive amine and lowering lipophilicity, whereas N-alkylation introduces significant cardiotoxic (hERG) and cytotoxic liabilities.

Mechanistic Visualization

The diagram below illustrates the divergent metabolic pathways that dictate the toxicity outcomes of these derivatives.

MetabolicPathway Parent 3,6-Difluoro-4-pyridazinamine Derivatives CYP CYP450 Oxidation Parent->CYP Hepatic Metabolism Stable Stable N-Acyl Metabolites CYP->Stable N-Acylated Reactive Reactive Hydroxylamine (Toxicity Risk) CYP->Reactive Free Amine GSH Glutathione (GSH) Trapping Reactive->GSH Detoxification Adducts Protein Adducts (Hepatotoxicity) Reactive->Adducts Covalent Binding

Metabolic pathways of 3,6-difluoro-4-pyridazinamine derivatives dictating toxicity outcomes.

Self-Validating Experimental Protocol: Multiplexed Hepatotoxicity Screening

To accurately assess the cytotoxicity of these derivatives without being misled by false positives, a self-validating multiplexed assay is required. Relying solely on ATP depletion can flag a compound as toxic when it is merely cytostatic (inhibiting growth without causing cell death). By pairing ATP quantification (metabolic viability) with Lactate Dehydrogenase (LDH) release (membrane integrity), researchers can definitively distinguish between apoptosis, true necrosis, and metabolic suppression.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed human hepatocellular carcinoma (HepG2) cells at 10,000 cells/well in a 96-well opaque-walled tissue culture plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 10 mM stock solutions of the 3,6-difluoro-4-pyridazinamine derivatives in anhydrous DMSO. Perform serial dilutions to generate a 10-point concentration curve (0.1 µM to 100 µM).

  • Treatment: Treat the cells with the compound dilutions. Crucial Control: Ensure the final DMSO concentration remains strictly constant at 0.5% across all wells to prevent solvent-induced baseline toxicity. Include Chlorpromazine (50 µM) as a positive necrotic control.

  • Incubation: Incubate the treated plates for 48 hours.

  • LDH Release Assay (Necrosis Readout): Transfer 50 µL of the supernatant from each well to a fresh transparent 96-well plate. Add 50 µL of LDH reaction mix (containing lactate, NAD+, and a tetrazolium salt). Incubate in the dark for 30 minutes. Measure absorbance at 490 nm.

  • ATP Depletion Assay (Viability Readout): To the original plate containing the remaining cells and media, add 50 µL of a luciferase-based ATP reagent to lyse the cells and initiate the luminescent reaction. Shake for 2 minutes, then incubate for 10 minutes at room temperature.

  • Data Acquisition & Validation Logic: Record luminescence. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

    • Self-Validation: A true hepatotoxic derivative will show a dose-dependent decrease in luminescence (ATP) that is perfectly mirrored by a dose-dependent increase in absorbance (LDH). If ATP drops but LDH remains at baseline, the derivative is cytostatic, not necrotic.

Conclusion

The 3,6-difluoro-4-pyridazinamine scaffold is a powerful tool in drug design, but its utility is strictly governed by the toxicity profile of its derivatives. N-acylation emerges as the superior derivatization strategy for mitigating both hERG and CYP-mediated liabilities, preserving the structural benefits of the fluorinated pyridazine core without compromising patient safety.

References

  • Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Study of the Biological Activity of Novel Synthetic Compounds with Antiviral Properties against Human Rhinoviruses Source: MDPI URL: [Link]

  • Title: A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

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